molecular formula C11H12Cl2N2O5 B158291 Chloramphenicol CAS No. 125440-98-4

Chloramphenicol

货号: B158291
CAS 编号: 125440-98-4
分子量: 323.13 g/mol
InChI 键: WIIZWVCIJKGZOK-RKDXNWHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloramphenicol is a broad-spectrum antibiotic first isolated from Streptomyces venezuelae that has been a fundamental tool in microbiology and biochemical research since the late 1940s . Its primary research value lies in its well-characterized mechanism of action: it inhibits bacterial protein synthesis by binding reversibly to the 50S ribosomal subunit. This binding blocks the peptidyl transferase activity, preventing the aminoacyl-tRNA from attaching to the ribosome's A site and thereby terminating polypeptide chain elongation . This bacteriostatic action makes it an essential compound for studies investigating ribosomal function, translation mechanisms, and bacterial growth control. In the laboratory, this compound is utilized for its efficacy against a wide range of gram-positive and gram-negative bacteria, including certain strains of Staphylococcus aureus , Streptococcus pneumoniae , and Haemophilus influenzae . Its ability to penetrate tissues effectively and cross the blood-brain barrier also makes it a relevant agent in research models of intracellular pathogens and central nervous system infections . Furthermore, this compound serves as a critical selective agent in molecular biology and genetics. It is commonly used to maintain plasmids carrying the this compound acetyltransferase ( cat ) gene in bacterial cultures, allowing for the selection and propagation of recombinant DNA constructs . Research into bacterial resistance continues to use this compound to study the three known resistance mechanisms: reduced membrane permeability, ribosomal mutation, and enzymatic inactivation via acetyltransferases .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020265
Record name Chloramphenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid
Record name Chloramphenicol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1306
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Chloramphenicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Sublimes in high vacuum
Record name Chloramphenicol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L
Record name Chloramphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloramphenicol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloramphenicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water

CAS No.

56-75-7, 2787-09-9
Record name (-)-Chloramphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloramphenicol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloramphenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloramphenicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMPHENICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chloramphenicol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloramphenicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C
Record name Chloramphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloramphenicol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloramphenicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Tumultuous History of Chloramphenicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Chloramphenicol, a broad-spectrum antibiotic, holds a significant place in the history of medicine. First isolated in 1947 from the soil bacterium Streptomyces venezuelae, it was the first antibiotic to be entirely synthesized on a commercial scale.[1][2] Its potent bacteriostatic action, achieved by inhibiting protein synthesis at the ribosomal level, made it a frontline treatment for a wide range of serious infections, including typhoid fever and meningitis.[3][4] However, its clinical utility was soon tempered by the discovery of rare but severe and often fatal side effects, most notably aplastic anemia.[4][5] This led to a dramatic reduction in its use, reserving it for life-threatening infections where no safer alternative exists. This guide provides a detailed technical overview of the discovery, synthesis, mechanism of action, antimicrobial spectrum, and resistance pathways associated with this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis: From Soil to Synthesis

The story of this compound began in 1947 with a soil sample collected from a mulched field near Caracas, Venezuela.[2] A team of scientists, including John Ehrlich, David Gottlieb, and Paul R. Burkholder, from Parke-Davis and Company, Yale University, and the Army Medical Center, isolated a new antibiotic-producing actinomycete, which they named Streptomyces venezuelae.[2][6][7] The isolated compound, initially called Chloromycetin, demonstrated a remarkably broad spectrum of activity.[2]

A pivotal moment in pharmaceutical history occurred in 1949 when a team at Parke-Davis, led by medicinal chemist Dr. Mildred Rebstock, achieved the first total synthesis of this compound.[1][8][9] This was a groundbreaking achievement, as it was the first time a naturally occurring antibiotic could be produced more economically by chemical synthesis than by fermentation.[8][10] The relatively simple chemical structure, featuring a p-nitrophenyl group and a dichloroacetyl moiety, made this feat possible and allowed for its widespread availability.[4][9][11]

G cluster_discovery Discovery & Isolation cluster_synthesis Chemical Development cluster_clinical Clinical Use & Toxicity d1947 1947 Isolation from S. venezuelae (Ehrlich, Gottlieb, Burkholder) s1948 1948 Structure Elucidation d1947->s1948 s1949 1949 First Total Synthesis (Mildred Rebstock et al.) s1948->s1949 s1949_2 1949 FDA Approval & Market Release s1949->s1949_2 c1950 1950 First Reports of Fatal Aplastic Anemia s1949_2->c1950

A timeline of key events in this compound's history.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[3] The drug is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[12] Once inside the cytoplasm, it specifically targets the bacterial 70S ribosome.

The core mechanism involves this compound binding to the 50S ribosomal subunit.[3] It positions itself within the A-site cleft of the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[1][13] Specifically, it binds to residues A2451 and A2452 of the 23S rRNA component of the 50S subunit.[1] This binding physically obstructs the proper positioning of the aminoacyl-tRNA's amino acid side chain in the A-site.[14] By doing so, this compound directly inhibits the peptidyl transferase enzyme, preventing the formation of a peptide bond between the nascent polypeptide chain (at the P-site) and the incoming amino acid (at the A-site).[1][4] This effectively halts protein elongation and, consequently, bacterial growth.[3]

G This compound's Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond INHIBITS A_Site A-Site A_Site->Peptide_Bond P_Site P-Site P_Site->Peptide_Bond Nascent peptide from This compound This compound This compound->PTC Binds to & obstructs A-site cleft Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Protein_Elongation Protein Chain Elongation Peptide_Bond->Protein_Elongation Leads to

This compound inhibits protein synthesis by binding to the 50S ribosome.

Antimicrobial Spectrum and Activity

This compound is a broad-spectrum antibiotic, active against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae and chlamydiae.[4] Its use is now largely restricted to severe infections such as typhoid fever (Salmonella Typhi), bacterial meningitis (Haemophilus influenzae, Streptococcus pneumoniae, Neisseria meningitidis), and anaerobic infections.[4] The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against several medically significant organisms.

Bacterial SpeciesGram StainTypical MIC Range (µg/mL)
Staphylococcus aureusPositive0.06 - 128[1]
Streptococcus pneumoniaePositive2 - 16[1]
Listeria monocytogenesPositive4 - 50
Escherichia coliNegative0.015 - 10,000[1]
Haemophilus influenzaeNegative0.25 - 4
Neisseria meningitidisNegative0.25 - 2
Salmonella TyphiNegative1 - 16
Bacteroides fragilisNegative (Anaerobe)4 - 16
Rickettsia rickettsiiN/A (Intracellular)~1

Note: MIC values can vary significantly between strains due to acquired resistance.[1]

Mechanisms of Bacterial Resistance

The clinical efficacy of this compound has been compromised by the spread of bacterial resistance. Three primary mechanisms have been identified:

  • Enzymatic Inactivation: This is the most common and clinically significant mechanism of high-level resistance.[1] It is mediated by the enzyme this compound Acetyltransferase (CAT), which is often encoded by plasmid-borne cat genes.[1][11] CAT catalyzes the transfer of one or two acetyl groups from acetyl-CoA to the hydroxyl groups on the this compound molecule.[1] This acetylation prevents the antibiotic from binding to the 50S ribosomal subunit, rendering it inactive.[1]

  • Reduced Membrane Permeability: Bacteria can develop low-level resistance by altering their cell envelope to limit the influx of this compound.[1] This is often achieved through mutations that affect porin channels or other membrane components.

  • Target Site Modification: Although rare, mutations in the 23S rRNA gene, specifically at the this compound binding site within the 50S ribosomal subunit, can confer resistance by reducing the drug's binding affinity.[1]

G Mechanisms of this compound Resistance cluster_mechanisms Resistance Pathways This compound This compound (Active) Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Attempts to enter CAT Enzymatic Inactivation (this compound Acetyltransferase) Bacterial_Cell->CAT cat gene produces Efflux Active Efflux Pumps Bacterial_Cell->Efflux Expresses Target_Mod Target Modification (50S Ribosome Mutation) Bacterial_Cell->Target_Mod Mutates Inactive_Cm Acetylated this compound (Inactive) CAT->Inactive_Cm Converts Cm to Reduced_Influx Reduced Intracellular Concentration Efflux->Reduced_Influx Pumps Cm out No_Binding Reduced Ribosomal Binding Target_Mod->No_Binding Prevents Cm binding

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of Chloramphenicol, a broad-spectrum antibiotic. The document details their chemical modifications, mechanisms of action, structure-activity relationships, and toxicological profiles. Quantitative data on antimicrobial activity is presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and synthesis are provided, along with visualizations of critical pathways and workflows to facilitate understanding and further research in this area.

Introduction to this compound

This compound (CAM), first isolated from Streptomyces venezuelae in 1947, is a potent bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical use, however, is significantly limited by serious adverse effects, most notably dose-independent aplastic anemia and dose-dependent bone marrow suppression.[2][3] These toxicities have spurred extensive research into the development of structural analogues and derivatives with improved safety profiles and efficacy against resistant strains.

The core structure of this compound consists of a p-nitrophenyl group, a propanediol moiety, and a dichloroacetyl tail.[1] Only the D-threo isomer exhibits significant antibacterial activity.[1] Modifications to these three key components have given rise to a diverse array of analogues and derivatives, each with unique pharmacological properties.

Key Structural Analogues and Derivatives

The structural modifications of this compound can be broadly categorized into three main groups:

  • Modifications of the p-Nitrophenyl Group: This has been a primary focus for reducing toxicity.

  • Modifications of the Propanediol Moiety: Changes to the hydroxyl groups can influence activity and create prodrugs.

  • Modifications of the Dichloroacetyl Side Chain: Alterations to this group can modulate antibacterial potency.

Analogues with Modified p-Nitrophenyl Group

The p-nitro group is strongly associated with the idiosyncratic aplastic anemia caused by this compound, likely through its metabolic reduction to toxic nitroso intermediates.[2][4]

  • Thiamphenicol (TAP): In this clinically important analogue, the p-nitro group is replaced by a methylsulfonyl group (-SO₂CH₃). This change prevents the formation of toxic nitroso metabolites, and consequently, Thiamphenicol has not been associated with aplastic anemia.[4] It retains a broad spectrum of activity similar to this compound, although it is generally less potent against some bacteria.[5]

  • Florfenicol: A fluorinated derivative of Thiamphenicol, Florfenicol has a fluorine atom replacing the C-3 hydroxyl group. This modification enhances its potency and spectrum of activity, and it is also not associated with aplastic anemia.[6] Florfenicol is widely used in veterinary medicine.[7]

  • Other Modifications: Replacement of the p-nitro group with an acetyl group has also been explored, resulting in analogues with reduced bacterial resistance but potentially altered activity profiles.[8]

Derivatives with Modified Propanediol Moiety (Prodrugs)

The hydroxyl groups of the propanediol moiety are key sites for creating prodrugs, which are inactive compounds that are converted to the active drug in the body. This strategy is often used to improve solubility or taste.

  • This compound Palmitate: An ester formed at the C-3 hydroxyl group, this derivative is a tasteless prodrug used in oral suspensions for pediatric use. It is hydrolyzed in the intestine to release active this compound.

  • This compound Succinate: This ester is a water-soluble prodrug for intravenous administration. It is hydrolyzed in vivo to liberate this compound.[1]

  • O-Acyl Derivatives: A range of other O-acyl derivatives have been synthesized. For instance, 1'-(p-nitrobenzoyl)this compound has shown enhanced activity against Mycobacterium species.[1][9]

Derivatives with Modified Dichloroacetyl Side Chain

The dichloroacetyl group is crucial for antibacterial activity.[4] Modifications in this region often lead to a loss of potency.

  • Peptide Conjugates: Conjugation of peptides to the this compound succinate ester has been investigated to modulate the properties of the prodrug. The nature of the peptide can influence the rate of hydrolysis and antibacterial efficacy.[1][10] Dipeptide conjugates, in particular, have shown promise in enhancing the efficacy of the prodrug form.[1][10]

  • Amino Acid Analogues: Replacing the dichloroacetyl moiety with amino acid residues has been explored. While some of these analogues show high affinity for the ribosome, their translation inhibitory activity is often lower than the parent compound.[11]

Mechanism of Action and Structure-Activity Relationships (SAR)

This compound and its active analogues exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit and obstruct the peptidyl transferase step, preventing the formation of peptide bonds.[7]

The key structure-activity relationships are summarized below:

  • Stereochemistry: The D-threo configuration is essential for antibacterial activity.[1]

  • p-Nitrophenyl Group: While not essential for antibacterial activity (as demonstrated by Thiamphenicol and Florfenicol), its replacement can significantly reduce toxicity.[4]

  • Propanediol Hydroxyl Groups: Both hydroxyl groups are important for binding to the ribosome through hydrogen bonds.[1]

  • Dichloroacetyl Side Chain: This group is critical for potent antibacterial activity.[4]

The logical relationship between the core structure of this compound and its key derivatives is illustrated in the diagram below.

Chloramphenicol_Derivatives cluster_nitro Modification of p-Nitrophenyl Group cluster_hydroxyl Modification of C-3 Hydroxyl Group cluster_sidechain Modification of Dichloroacetyl Side Chain This compound This compound (p-NO2, C3-OH) Thiamphenicol Thiamphenicol (p-SO2CH3, C3-OH) This compound->Thiamphenicol Replace p-NO2 with p-SO2CH3 CAM_Succinate This compound Succinate (Prodrug) This compound->CAM_Succinate Esterification at C-3 OH Florfenicol Florfenicol (p-SO2CH3, C3-F) Thiamphenicol->Florfenicol Replace C3-OH with F Peptide_Conj Peptide Conjugates CAM_Succinate->Peptide_Conj Peptide Conjugation

Caption: Structural evolution from this compound to its key analogues and derivatives.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and some of its key analogues and derivatives against a range of bacterial pathogens. Data is compiled from multiple sources to provide a comparative overview.

Table 1: MIC Values (µg/mL) of this compound and its Analogues against Selected Bacteria

OrganismThis compoundThiamphenicolFlorfenicol
Staphylococcus aureus2-168-642-8
Streptococcus pneumoniae2-80.5-40.5-2
Haemophilus influenzae0.25-20.5-20.25-1
Escherichia coli2-168-642-8
Salmonella typhi1-88-641-4
Pseudomonas aeruginosa>128>128>128
Mycobacterium tuberculosis>100--

Data compiled from multiple sources.[1][5][6][9][12] Note that MIC values can vary depending on the specific strain and testing methodology.

Table 2: MIC Values (µg/mL) of this compound O-Acyl Derivatives against Mycobacteria

CompoundMycobacterium intracellulareMycobacterium tuberculosis
This compound25>100
1-Acetyl-CAM25>100
1'-(p-nitrobenzoyl)-CAM12.550

Data from Recent Trends in Synthesis of this compound New Derivatives.[1][9]

Table 3: MIC Values (µM) of Peptide-Chloramphenicol Succinate Conjugates against E. coli K-12

CompoundMIC (µM)
This compound20
CAM-Succinate>200
CAMsu-Gly200
CAMsu-Gly-Gly20
CAMsu-Gly-Gly-Gly40

Data from Recent Trends in Synthesis of this compound New Derivatives.[1]

Toxicity Profile and Associated Pathways

The clinical utility of this compound is hampered by its toxicity, particularly hematological adverse effects.

Aplastic Anemia

This is a rare but often fatal idiosyncratic reaction characterized by the failure of bone marrow to produce blood cells. It is strongly linked to the p-nitro group of this compound. The proposed mechanism involves the metabolic reduction of the nitro group to highly reactive nitroso intermediates by gut bacteria.[2][13] These intermediates can cause DNA damage in hematopoietic stem cells.[2][14]

Aplastic_Anemia_Pathway This compound This compound (p-NO2) Nitro_Reduction Nitro-reduction (Gut Microbiota) This compound->Nitro_Reduction Nitroso_Intermediate Nitroso-Chloramphenicol (Reactive Metabolite) Nitro_Reduction->Nitroso_Intermediate DNA_Damage DNA Damage in Hematopoietic Stem Cells Nitroso_Intermediate->DNA_Damage Aplastic_Anemia Aplastic Anemia DNA_Damage->Aplastic_Anemia

Caption: Proposed pathway for this compound-induced aplastic anemia.

Bone Marrow Suppression

This is a dose-dependent and reversible toxicity that primarily affects erythroid precursors.[7][15] It is thought to result from the inhibition of mitochondrial protein synthesis in mammalian cells, as mitochondrial ribosomes are structurally similar to bacterial ribosomes.[15] This leads to impaired cellular respiration and function in rapidly dividing cells like those in the bone marrow.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound Esters (Prodrugs)

This protocol describes a general method for the synthesis of this compound esters, such as this compound succinate.

Materials:

  • This compound

  • Succinic anhydride

  • Triethylamine (Et₃N)

  • Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add succinic anhydride (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound succinate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the antimicrobial compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation)

This assay measures the ability of a compound to inhibit protein synthesis in a bacterial cell-free system.

Materials:

  • E. coli S30 cell extract for in vitro translation

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • Energy source (ATP, GTP)

  • Template DNA (e.g., a plasmid encoding a reporter protein like luciferase or GFP)

  • This compound derivative to be tested

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare the cell-free translation reaction mixture containing the S30 extract, amino acid mixture, energy source, and template DNA.

  • Add varying concentrations of the this compound derivative to the reaction mixtures. Include a positive control (with a known inhibitor like this compound) and a negative control (no inhibitor).

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the filters using a scintillation counter.

  • The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of the negative control.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of Compound in 96-well plate start->serial_dilution add_inoculum Add Diluted Inoculum to wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The development of structural analogues and derivatives of this compound represents a classic example of medicinal chemistry efforts to improve the therapeutic index of a potent but toxic antibiotic. The successful development of Thiamphenicol and Florfenicol demonstrates that rational design, specifically by modifying the toxicophore, can lead to safer and effective drugs. Current research continues to explore novel derivatives, such as peptide conjugates and other prodrugs, with the aim of overcoming resistance and further enhancing safety. The detailed understanding of the structure-activity relationships, mechanisms of action, and toxicity pathways presented in this guide provides a solid foundation for future research and development in this important class of antibiotics.

References

Beyond the Ribosome: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chloramphenicol, a broad-spectrum antibiotic renowned for its potent inhibition of bacterial protein synthesis, exerts a range of effects on eukaryotic cells that extend beyond its canonical mechanism of action. While its interaction with the bacterial 50S ribosomal subunit is well-characterized, a growing body of evidence illuminates a landscape of off-target interactions with significant implications for its clinical use, toxicity profile, and potential for drug repurposing. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond protein synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Inhibition of Mitochondrial Protein Synthesis and Bioenergetics

A primary off-target effect of this compound stems from the evolutionary relationship between bacterial and mitochondrial ribosomes. The structural similarity of mitochondrial ribosomes (mitoribosomes) to their 70S bacterial counterparts renders them susceptible to inhibition by this compound.[1][2] This inhibition of mitochondrial protein synthesis has profound consequences for cellular bioenergetics and is a key contributor to the drug's dose-dependent toxicity.[3][4]

Inhibition of mitoribosomes by this compound is not uniform but rather context-dependent, influenced by the specific nascent peptide sequence.[1][5] This leads to a reduction in the synthesis of essential protein components of the electron transport chain, which are encoded by the mitochondrial genome.[4] The resulting mitochondrial stress manifests as decreased ATP biosynthesis, a critical factor in the dose-related and reversible bone marrow suppression observed clinically.[3][4][6] Studies have shown that prolonged exposure to this compound leads to a marked reduction in cellular respiratory activity.[7]

Inhibition of Cytochrome P450 Enzymes: A Basis for Drug Interactions

This compound is a significant inhibitor of several key human cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[8][9][10] This inhibition is a primary driver of the numerous drug-drug interactions associated with this compound, leading to increased plasma concentrations and potential toxicity of co-administered drugs.[8][9]

The inhibitory effects of this compound on major CYP isoforms have been quantified, revealing potent inhibition of CYP2C19 and CYP3A4, and weaker inhibition of CYP2D6.[8][10][11]

Quantitative Data on CYP Inhibition by this compound
CYP IsoformSubstrateIC50 (μM)Ki (μM)Reference
CYP2C19S-mephenytoin 4'-hydroxylation32.07.7[8][10][11]
CYP3A4Midazolam 1-hydroxylation48.110.6[8][10][11]
CYP2D6Dextromethorphan O-demethylation375.975.8[8][10]
CYP2C9Phenytoin p-hydroxylation619.7-[8]
Experimental Protocol: Determination of CYP Inhibition

The inhibitory potential of this compound on CYP isoforms is typically assessed using in vitro assays with human liver microsomes or cDNA-expressed CYP enzymes. A common experimental workflow is as follows:

CYP_Inhibition_Workflow cluster_prep Microsome/Enzyme Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Human Liver Microsomes or cDNA-expressed CYP Isoforms incubation Incubate with: - this compound (various concentrations) - CYP-specific substrate - NADPH-generating system prep1->incubation analysis Quantify metabolite formation (e.g., via HPLC or LC-MS/MS) incubation->analysis data_analysis Calculate IC50 and Ki values analysis->data_analysis

Fig. 1: Workflow for determining CYP inhibition.

Induction of Apoptosis and Modulation of Cell Fate

This compound has been demonstrated to induce apoptosis in various cell types, including hematopoietic progenitor cells and multiple myeloma cells.[12][13] This pro-apoptotic activity is linked to the induction of mitochondrial stress and the activation of the intrinsic, mitochondria-mediated apoptosis pathway.[13] Key events in this pathway include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[13]

Furthermore, this compound can influence cellular differentiation and proliferation. It has been shown to inhibit the fusion of myoblasts and the differentiation of myotubes.[14] In the context of hematopoiesis, it affects the differentiation of committed bone marrow progenitor cells, which is thought to contribute to its myelotoxic effects.[15]

Apoptosis_Pathway This compound This compound mitochondria Mitochondria This compound->mitochondria induces stress cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: this compound-induced apoptosis pathway.

Novel Eukaryotic Targets: Ser/Thr Phosphatases and Hypoxia-Inducible Factor-1α

Recent research has uncovered novel eukaryotic molecular targets of this compound, suggesting mechanisms of action independent of mitochondrial protein synthesis inhibition.

In the rice blast fungus Magnaporthe oryzae, this compound was found to inhibit appressorium formation, a key step in host infection.[16] This effect was linked to the inhibition of a Ser/Thr protein phosphatase, MoDullard.[16] Importantly, the human orthologue of this enzyme, CTDSP1, was able to complement the function of MoDullard, and this function was also inhibited by this compound, suggesting that human Ser/Thr phosphatases may be direct targets of the antibiotic.[16]

In the context of cancer biology, this compound has been shown to induce autophagy and repress the hypoxia-inducible factor-1 alpha (HIF-1α) pathway in non-small cell lung cancer cells.[17] this compound treatment was found to promote the degradation of HIF-1α by blocking the formation of a protein complex between HIF-1α and SENP-1.[17] This discovery opens up potential avenues for the repurposing of this compound in cancer therapy.

HIF1a_Pathway This compound This compound hif1a_senp1 HIF-1α / SENP-1 Complex This compound->hif1a_senp1 blocks formation autophagy Autophagy This compound->autophagy induces hif1a_degradation HIF-1α Degradation hypoxia_response Hypoxia Responsive Gene Transactivation hif1a_degradation->hypoxia_response inhibits autophagy->hif1a_degradation promotes

References

An In-depth Technical Guide to the Interaction of Chloramphenicol with the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antibiotic chloramphenicol and the bacterial 50S ribosomal subunit. It delves into the mechanism of action, quantitative binding data, resistance mechanisms, and the experimental protocols used to elucidate these interactions.

Core Mechanism of Action: Inhibition of Peptidyl Transfer

This compound is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] Its primary target is the 50S ribosomal subunit, a large ribonucleoprotein complex responsible for catalyzing peptide bond formation.[2][3]

The drug binds to the peptidyl transferase center (PTC) of the 50S subunit, the active site for protein polymerization.[4][5] Specifically, this compound positions itself within the A-site cleft, a crevice formed by conserved nucleotides of the 23S rRNA.[4][6] High-resolution structural studies have identified key interactions with nucleotides A2451 and A2452, where it directly interferes with the placement of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[1][4] By occupying this critical space, this compound sterically hinders the correct positioning of the aa-tRNA, thereby preventing the formation of a peptide bond and halting polypeptide chain elongation.[1][2][3]

While initially considered a general inhibitor, recent evidence suggests that this compound's action is context-specific.[7][8] Its inhibitory efficiency can be modulated by the specific amino acids at the C-terminus of the nascent polypeptide chain, with certain residues enhancing the drug's affinity and stalling effect.[7][9]

Beyond its direct role in halting elongation, this compound has also been shown to interfere with the maturation and assembly of the 50S ribosomal subunit itself.[10][11] Treatment with the antibiotic can lead to the accumulation of immature pre-50S intermediates, suggesting a multifaceted impact on ribosome biogenesis.[10][11]

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit PTC PTC 50S_Subunit->PTC 30S_Subunit 30S Subunit A_Site A-Site Inhibition INHIBITION A_Site->Inhibition Binding Blocked P_Site P-Site This compound This compound This compound->A_Site Binds to A-Site (23S rRNA: A2451, A2452) aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Peptide_Bond_Formation Peptide Bond Formation Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation

Caption: Mechanism of this compound Action.

Quantitative Interaction Data

The binding affinity and inhibitory potential of this compound and its analogs have been quantified through various biochemical assays. These values are crucial for understanding its potency and for the development of novel derivatives.

CompoundMethodTargetKd (Dissociation Constant)Ki (Inhibition Constant)IC50Reference
This compound Equilibrium DialysisE. coli 50S SubunitKD1 = 2 µM, KD2 = 200 µM[12]
This compound Kinetic Analysis (Puromycin Reaction)E. coli Ribosomes0.7 µM (competitive)[13]
Thiamphenicol Kinetic Analysis (Puromycin Reaction)E. coli Ribosomes0.45 µM[13]
Tevenel Kinetic Analysis (Puromycin Reaction)E. coli Ribosomes1.7 µM[13]
This compound Competition Binding (BODIPY-ERY displacement)E. coli Ribosomes2.8 ± 0.5 µM (KDapp)[4][14]
This compound In vivo Growth InhibitionE. coli1.8 µM (50% growth inhibition)[15]
This compound In vivo Protein Synthesis InhibitionE. coli2 µM (50% inhibition)[15]

Mechanisms of Resistance

Bacterial resistance to this compound can arise through several mechanisms, with modifications to the 50S subunit being a critical, albeit less common, pathway compared to enzymatic inactivation.[1][16]

  • Target Site Mutation: Spontaneous mutations in the 23S rRNA gene, particularly at nucleotides within or near the this compound binding site (e.g., A2451, G2505), can decrease the drug's binding affinity, conferring resistance.[1][12] These mutations are rare but clinically significant.[1]

  • Enzymatic Inactivation: The most prevalent mechanism of high-level resistance is the production of this compound acetyltransferase (CAT).[1][2] This enzyme catalyzes the acetylation of the two hydroxyl groups on the this compound molecule, rendering it unable to bind to the ribosome.[1][2]

  • Reduced Permeability/Efflux: Bacteria can develop low-level resistance by reducing the permeability of their cell membrane to this compound or by actively pumping the drug out of the cell using efflux pumps.[1][16]

Chloramphenicol_Resistance cluster_resistance Resistance Mechanisms Chloramphenicol_Ext External this compound Chloramphenicol_Int Intracellular this compound Chloramphenicol_Ext->Chloramphenicol_Int Enters Cell Cell_Membrane Bacterial Cell Membrane Ribosome_50S 50S Ribosomal Subunit Chloramphenicol_Int->Ribosome_50S Binds Efflux_Pump Efflux Pump Chloramphenicol_Int->Efflux_Pump Expels Drug CAT_Enzyme This compound Acetyltransferase (CAT) Chloramphenicol_Int->CAT_Enzyme Substrate Inhibition INHIBITION Ribosome_50S->Inhibition Target_Mutation 23S rRNA Mutation (e.g., A2451G) Ribosome_50S->Target_Mutation Alters Binding Site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Efflux_Pump->Chloramphenicol_Ext Inactive_CAM Inactive Acetylated This compound CAT_Enzyme->Inactive_CAM Inactivates

Caption: Bacterial Resistance Mechanisms to this compound.

Key Experimental Protocols

The study of this compound's interaction with the ribosome relies on a combination of structural biology, biochemistry, and functional genomics techniques.

Cryo-Electron Microscopy (Cryo-EM) Workflow for Ribosome-Drug Complex

Cryo-EM has been instrumental in visualizing the binding of this compound to the ribosome at near-atomic resolution.[10] This technique allows for the structural determination of large, flexible complexes in a near-native state.

Methodology Overview:

  • Ribosome Purification: Isolate 70S ribosomes or 50S subunits from a bacterial culture (e.g., E. coli, Thermus thermophilus). This typically involves cell lysis, differential centrifugation, and sucrose gradient centrifugation to separate ribosomal components.

  • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume of the ribosome-drug complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the complex.

  • Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a cryo-stage. A large dataset of 2D projection images (micrographs) of the randomly oriented particles is collected using a direct electron detector.

  • Image Processing:

    • Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

    • 2D Classification: Group particles with similar views to average out noise and discard poor-quality images.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to reconstruct the 3D electron density map of the ribosome-chloramphenicol complex.

    • Model Building and Refinement: Fit the known atomic coordinates of the ribosome into the generated density map. The this compound molecule is then manually fitted into the corresponding difference density, and the entire model is refined to achieve the best possible fit to the experimental data.

CryoEM_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing Purify 1. Purify 70S Ribosomes Incubate 2. Incubate with this compound Purify->Incubate Vitrify 3. Plunge-freeze in Liquid Ethane (Vitrification) Incubate->Vitrify Collect 4. Collect 2D Images (Cryo-TEM) Vitrify->Collect Process 5. 2D/3D Image Classification & Reconstruction Collect->Process Build 6. Build & Refine Atomic Model Process->Build Result High-Resolution 3D Structure of Ribosome-Chloramphenicol Complex Build->Result

Caption: Cryo-EM Experimental Workflow.
Ribosome Profiling (Ribo-Seq) to Map Drug Action

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation. It can be used to map the precise locations where this compound stalls ribosomes on messenger RNAs (mRNAs).[17][18]

Methodology Overview:

  • Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with a sub-lethal concentration of this compound to induce ribosome stalling, while leaving a control culture untreated.

  • Cell Lysis and Nuclease Digestion: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[17][18] Treat the lysate with a nuclease (e.g., MNase) to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate the 80S monosomes (ribosomes with their protected mRNA fragment) from the digested lysate, typically using sucrose gradient centrifugation.

  • Footprint Extraction: Dissociate the ribosomes and extract the protected mRNA fragments, known as "ribosome footprints" (typically 15-40 nucleotides in bacteria).[19]

  • Library Preparation:

    • Ligate adapters to the 3' end of the footprints.

    • Perform reverse transcription to create a cDNA library.

    • Circularize and amplify the cDNA library using PCR.

  • Deep Sequencing: Sequence the resulting library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequenced footprints to the bacterial genome or transcriptome.

    • Calculate the ribosome density at each codon. By comparing the this compound-treated sample to the control, specific sites of drug-induced pausing can be identified with high resolution, revealing the sequence context of this compound's inhibitory action.[20]

Note: The use of this compound during the lysis step of some protocols can introduce artifacts, and improved methods often arrest translation by other means, such as flash-freezing or high magnesium concentrations.[17][18][20]

References

An In-depth Technical Guide to the Natural and Synthetic Production of Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has a rich history of both natural discovery and chemical synthesis. Originally isolated from the soil bacterium Streptomyces venezuelae, its relatively simple chemical structure paved the way for its complete chemical synthesis shortly after its discovery.[1] This guide provides a detailed comparison of the biosynthetic and synthetic routes for producing this compound, offering insights into the methodologies, yields, and environmental considerations of each approach. While chemical synthesis has historically dominated industrial production due to its efficiency and scalability, advancements in fermentation technology and metabolic engineering continue to make the natural production route a subject of interest.

Natural Production: The Biosynthetic Pathway in Streptomyces venezuelae

The natural production of this compound is carried out by the Gram-positive soil bacterium Streptomyces venezuelae. The biosynthesis originates from the shikimate pathway, a common route for the synthesis of aromatic amino acids in bacteria and plants.[2]

The this compound Biosynthetic Gene Cluster

The enzymatic machinery responsible for converting the primary metabolite chorismic acid into this compound is encoded by a dedicated biosynthetic gene cluster.[3] This cluster contains genes for all the necessary enzymes to perform the multi-step conversion.

Enzymatic Steps

The biosynthesis of this compound from chorismic acid is a complex enzymatic cascade. The key steps are outlined below:

  • Chorismic Acid to p-Aminophenylalanine (PAPA) Precursor: The pathway begins with the conversion of chorismic acid, a key intermediate in the shikimate pathway, to a p-aminophenylalanine (PAPA) precursor. This involves the action of several enzymes, including a 4-amino-4-deoxychorismate synthase.[2]

  • Formation of the Propanediol Side Chain: The characteristic 2-amino-1,3-propanediol moiety of this compound is synthesized and attached to the PAPA core.

  • N-Acylation: The amino group of the propanediol side chain is acylated.

  • Hydroxylation: Specific hydroxyl groups are introduced.

  • Nitration: In a crucial step, a nitro group is added to the phenyl ring.

  • Dichlorination: The final step involves the dichlorination of the N-acetyl group, a rare biological halogenation reaction.

Diagram of the Natural Biosynthesis Pathway of this compound

Chloramphenicol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_this compound This compound Biosynthesis Shikimate Shikimate Chorismic_Acid Chorismic_Acid Shikimate->Chorismic_Acid p_Aminophenylalanine_Precursor p-Aminophenylalanine Precursor Chorismic_Acid->p_Aminophenylalanine_Precursor Multiple Enzymatic Steps Propanediol_Intermediate Intermediate with Propanediol Side Chain p_Aminophenylalanine_Precursor->Propanediol_Intermediate N_Acyl_Intermediate N-Acyl Intermediate Propanediol_Intermediate->N_Acyl_Intermediate Hydroxylated_Intermediate Hydroxylated Intermediate N_Acyl_Intermediate->Hydroxylated_Intermediate Nitrated_Intermediate Nitrated Intermediate Hydroxylated_Intermediate->Nitrated_Intermediate This compound This compound Nitrated_Intermediate->this compound Dichlorination

Caption: Overview of the this compound biosynthetic pathway.

Experimental Protocol: Fermentation and Extraction

The industrial production of this compound via fermentation involves cultivating Streptomyces venezuelae in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

1.3.1. Fermentation

  • Inoculum Preparation: A seed culture of Streptomyces venezuelae is prepared by inoculating a suitable medium and incubating for 48-72 hours at 28-30°C with agitation.[4]

  • Production Medium: A larger fermentor containing a sterilized production medium is inoculated with the seed culture. A typical medium consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.[4]

  • Fermentation Conditions: The fermentation is carried out aerobically for 2 to 5 days at a temperature between 25 and 35°C.[4] The pH of the medium is maintained around 7.0.

  • Monitoring: The production of this compound is monitored throughout the fermentation process using analytical techniques such as HPLC.

1.3.2. Extraction and Purification

  • Cell Separation: The culture broth is centrifuged or filtered to separate the mycelium from the filtrate containing the dissolved this compound.[4]

  • Solvent Extraction: this compound is extracted from the filtrate using a hydrophobic polar solvent like ethyl acetate or butyl acetate.[4]

  • Concentration: The solvent extract is concentrated under vacuum.

  • Purification: The crude this compound is further purified using techniques such as recrystallization or chromatography (e.g., silica gel or alumina column chromatography).[4]

Synthetic Production: Chemical Synthesis Routes

Due to the relative simplicity of its structure, chemical synthesis became the primary method for industrial this compound production soon after its discovery.[5] Several synthetic routes have been developed, with the most common ones starting from readily available precursors like p-nitroacetophenone or benzaldehyde.

Synthesis from p-Nitroacetophenone

This is a classical and widely referenced method for this compound synthesis.[6]

2.1.1. Key Steps

  • Bromination: p-Nitroacetophenone is brominated to yield ω-bromo-p-nitroacetophenone.[6]

  • Amination: The bromo derivative is reacted with hexamine followed by hydrolysis to introduce an amino group, forming ω-amino-p-nitroacetophenone.[6]

  • Acetylation: The amino group is protected by acetylation with acetic anhydride.[6]

  • Hydroxymethylation: A hydroxymethyl group is introduced via a condensation reaction with formaldehyde.[6]

  • Reduction: The ketone group is reduced to a secondary alcohol. This step often produces a racemic mixture of diastereomers.[6]

  • Hydrolysis and Resolution: The acetyl protecting group is removed, and the desired D-threo isomer is separated from the racemic mixture.[6]

  • Dichloroacetylation: The amino group of the resolved product is acylated with a dichloroacetylating agent to yield this compound.[6]

Diagram of the Chemical Synthesis Workflow from p-Nitroacetophenone

Chloramphenicol_Synthesis p_Nitroacetophenone p_Nitroacetophenone Bromo_Intermediate ω-Bromo-p- nitroacetophenone p_Nitroacetophenone->Bromo_Intermediate Bromination Amino_Intermediate ω-Amino-p- nitroacetophenone Bromo_Intermediate->Amino_Intermediate Amination Acetyl_Intermediate ω-Acetamido-p- nitroacetophenone Amino_Intermediate->Acetyl_Intermediate Acetylation Hydroxymethyl_Intermediate Hydroxymethylated Intermediate Acetyl_Intermediate->Hydroxymethyl_Intermediate Hydroxymethylation Reduced_Intermediate Reduced Intermediate (Racemic mixture) Hydroxymethyl_Intermediate->Reduced_Intermediate Reduction Resolved_Amine Resolved D-threo Amine Reduced_Intermediate->Resolved_Amine Hydrolysis & Resolution This compound This compound Resolved_Amine->this compound Dichloroacetylation

Caption: Key stages in the chemical synthesis of this compound.

Synthesis from Benzaldehyde/4-Chlorobenzaldehyde

More recent synthetic strategies aim to improve efficiency and reduce waste. One such approach starts from benzaldehyde or its derivatives.

2.2.1. Experimental Protocol (Conceptual Outline)

  • Step 1: Synthesis of (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol: 4-chlorobenzaldehyde and 2-nitroethanol are reacted in the presence of a chiral catalyst to stereoselectively form the nitro-diol intermediate.[1]

    • Reaction Conditions: The reaction is typically carried out in an ice bath (0-5°C) for about 24 hours.[1]

  • Step 2: Catalytic Hydrogenation: The nitro group of the intermediate is reduced to an amino group using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) to yield (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol.

  • Step 3: Dichloroacetylation: The amino group is acylated with a dichloroacetylating agent.

  • Step 4: Nitro Substitution: A nitro group is introduced to the phenyl ring to yield the final this compound product.

Comparative Analysis: Natural vs. Synthetic Production

The choice between natural and synthetic production methods for this compound involves a trade-off between several factors.

ParameterNatural Production (Fermentation)Synthetic Production (Chemical Synthesis)
Starting Materials Renewable resources (e.g., sugars, soybean meal)Petrochemical-based starting materials (e.g., p-nitroacetophenone, benzaldehyde)
Stereoselectivity Inherently produces the biologically active D-threo isomerOften requires a resolution step to separate the desired stereoisomer from a racemic mixture, though some modern methods employ chiral catalysts for stereoselective synthesis.[1][7]
Yield Typically lower yields (e.g., 200-300 mg/L in some processes)[8]Generally higher overall yields, with some modern synthetic routes reporting significant improvements.
Purity Requires extensive purification to remove biomass and other fermentation byproductsPurity is dependent on the efficiency of purification at each step of the synthesis.
Cost Can be cost-effective, especially with the use of inexpensive fermentation media.[9]Can be cost-intensive due to the use of organic solvents, reagents, and potentially expensive catalysts. However, economies of scale can reduce costs.[9]
Environmental Impact Generates biodegradable waste. The use of large volumes of water and energy for sterilization and fermentation are key considerations.Involves the use of hazardous organic solvents and reagents, leading to the generation of chemical waste that requires specialized treatment.[10][11]
Scalability Scalable, but may require significant investment in large-scale fermentation and downstream processing equipment.Highly scalable and often more straightforward to scale up than fermentation processes.[9]

Environmental and Health Considerations

The production and use of this compound are not without environmental and health concerns.

  • Environmental Persistence: this compound can be released into the environment through various pathways, including wastewater from production facilities and excretion from treated individuals.[10] Its presence in aquatic ecosystems can impact microbial communities.[10]

  • Antimicrobial Resistance: The widespread use of this compound has contributed to the development of bacterial resistance, a significant global health challenge.

  • Toxicity: this compound can have serious side effects in humans, including bone marrow suppression.[10]

Conclusion

Both natural and synthetic methods for this compound production have their distinct advantages and disadvantages. While chemical synthesis has been the dominant industrial method due to its high yield and scalability, fermentation offers a more sustainable approach using renewable resources and inherent stereoselectivity. Future developments in metabolic engineering and synthetic biology may enhance the efficiency of the natural production route, potentially making it more competitive with chemical synthesis. The choice of production method will continue to be influenced by economic factors, technological advancements, and growing environmental concerns.

References

Methodological & Application

Application Notes and Protocols: Preparation of Chloramphenicol Stock Solution for Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1][2][3] It is widely used in molecular biology and microbiology for the selection of bacterial strains containing resistance genes and for preventing bacterial contamination in cell cultures.[4] Proper preparation and storage of this compound stock solutions are crucial for ensuring its efficacy and reproducibility in experiments. These application notes provide a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in bacterial culture.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂Cl₂N₂O₅[4][5][6]
Molecular Weight 323.13 g/mol [5][7][8][9][10]
Appearance White to grey-white or yellowish-white crystalline powder[4][8][9]
Solubility in Ethanol 50 mg/mL[8][11]
Solubility in Water 2.5 mg/mL[8][11][12]
Solubility in Methanol Very soluble[12][13][14]

Table 2: Stock Solution and Working Concentrations

ParameterRecommended RangeReference
Stock Solution Concentration 25 - 50 mg/mL in ethanol[15][16][17]
Working Concentration in Media 10 - 170 µg/mL[4]

Table 3: Storage and Stability of this compound Stock Solution

Storage ConditionDurationReference
-20°C Up to 1 year[16][17][18]
2-8°C Up to 30 days[8]

Experimental Protocols

Materials
  • This compound powder (Molecular Biology Grade)

  • Absolute ethanol (100%) or 95% ethanol

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

Protocol for Preparing a 25 mg/mL this compound Stock Solution (10 mL)
  • Weighing: In a clean and designated area, weigh out 250 mg of this compound powder using an analytical balance.

  • Dissolving: Transfer the weighed this compound powder into a sterile 15 mL conical tube. Add 10 mL of 100% ethanol to the tube.[4][19]

  • Mixing: Cap the tube tightly and vortex until the this compound is completely dissolved.[19] The solution should be clear.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.[15]

    • Filter-sterilize the solution into a new sterile conical tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes. This prevents repeated freezing and thawing of the main stock.

    • Label the tubes clearly with the name of the antibiotic, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage (up to 1 year).[16][17][18] For short-term use, the stock solution can be stored at 2-8°C for up to 30 days.[8]

Visualizations

Experimental Workflow

G Workflow for Preparing this compound Stock Solution A Weigh 250 mg of This compound Powder B Transfer to a sterile 15 mL conical tube A->B C Add 10 mL of 100% Ethanol B->C D Vortex until completely dissolved C->D E Filter-sterilize with a 0.22 µm syringe filter D->E F Aliquot into sterile 1.5 mL microcentrifuge tubes E->F G Store at -20°C F->G

Caption: A flowchart illustrating the key steps for preparing a sterile this compound stock solution.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] It specifically binds to the 50S subunit of the bacterial ribosome and inhibits the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein elongation.[2][20][21]

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell A This compound B Bacterial Cell Wall and Membrane A->B Diffuses across C 50S Ribosomal Subunit A->C Binds to D Peptidyl Transferase Center C->D at the E Inhibition of Peptide Bond Formation D->E leads to F Inhibition of Protein Synthesis E->F G Bacteriostatic Effect F->G

Caption: Diagram illustrating how this compound inhibits bacterial protein synthesis.

References

Using Chloramphenicol for Plasmid Selection in E. coli Transformation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chloramphenicol as a selective agent in the transformation of Escherichia coli with plasmids conferring this compound resistance.

Application Notes

This compound is a broad-spectrum antibiotic that acts as a potent inhibitor of protein synthesis in bacteria.[1] This property is leveraged in molecular biology for the selection of bacterial cells that have successfully incorporated a plasmid carrying a this compound resistance gene.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome.[2] Specifically, it attaches to the A2451 and A2452 residues within the 23S rRNA component, inhibiting the peptidyl transferase activity.[3] This blockage prevents the formation of peptide bonds between amino acids, thereby halting protein chain elongation and arresting bacterial growth.[4]

dot

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes This compound This compound This compound->Peptidyl_Transferase_Center Binds to This compound->Protein_Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Peptidyl_Transferase_Center Blocked from binding Inhibition Inhibition

Caption: Mechanism of this compound Action.

Mechanism of Resistance: this compound Acetyltransferase (CAT)

The most common mechanism of resistance to this compound in bacteria is the enzymatic inactivation of the antibiotic by this compound acetyltransferase (CAT).[4][5] The gene encoding this enzyme, cat, is frequently engineered into plasmids for use as a selectable marker.

The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of this compound.[5][6] This modification, resulting in 3-acetoxy this compound, prevents the antibiotic from binding to the ribosome, rendering it harmless to the bacterial cell and allowing protein synthesis to proceed.[6]

CAT_Mechanism This compound Active This compound CAT_Enzyme CAT Enzyme (from plasmid) Ribosome Ribosome This compound->Ribosome Binding Inhibited Inactive_this compound Inactive Acetylated This compound CAT_Enzyme->Inactive_this compound Catalyzes acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->CAT_Enzyme Co-substrate Protein_Synthesis Protein Synthesis Proceeds Ribosome->Protein_Synthesis

Caption: E. coli Transformation and Selection Workflow.

Troubleshooting

IssuePossible CauseRecommended Solution
No Colonies Ineffective transformation (low competency cells, poor DNA quality).Use a control plasmid to check transformation efficiency. Purify DNA if necessary.
Incorrect antibiotic concentration (too high).Verify the concentration of this compound in the plates.
Incorrect antibiotic used.Ensure the plasmid contains a this compound resistance gene (cat), not another antibiotic resistance marker.
Many Small "Satellite" Colonies This is less common with this compound than ampicillin. It may indicate antibiotic degradation.Prepare fresh plates. Ensure plates are stored correctly at 4°C and protected from light.
Incubation time is too long.Limit incubation to 16-20 hours.
Slow Growth of Colonies The expressed protein from the plasmid is toxic to the cells.Incubate plates at a lower temperature (e.g., 30°C) for a longer period (24-36 hours).
Using multiple protein synthesis inhibitors for selection.If using dual-plasmid systems, be aware that combining this compound with another protein synthesis inhibitor (like spectinomycin) can severely stress the cells, leading to very slow growth.

References

Application Notes and Protocols for Chloramphenicol Selection of Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes serve as a guide for researchers, scientists, and drug development professionals on the effective use of chloramphenicol for the selection of resistant bacteria in culture media. This document provides detailed protocols, recommended concentrations, and an overview of the underlying resistance mechanisms.

Overview and Mechanism of Action

This compound is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step of peptide chain elongation.[1][2][3] This bacteriostatic action makes it a valuable tool in molecular biology for selecting bacteria that have acquired resistance, typically through the expression of a resistance gene.

The most common mechanism of resistance to this compound is the enzymatic inactivation of the antibiotic by this compound acetyltransferase (CAT).[1] The cat gene, often carried on plasmids, encodes for this enzyme. CAT catalyzes the acetylation of this compound using acetyl-CoA as a cofactor, rendering the antibiotic unable to bind to the ribosome.[4][5][6] Other less common resistance mechanisms include reduced membrane permeability and mutations in the 50S ribosomal subunit.[1]

Quantitative Data Summary

For successful selection experiments, it is crucial to use the appropriate concentrations of this compound. The following tables summarize the recommended concentrations for stock solutions and working concentrations in various bacterial species and for different plasmid types.

Table 1: this compound Stock Solution Preparation
Stock ConcentrationSolventStorage Conditions
25-50 mg/mL100% Ethanol-20°C for long-term storage
35 mg/mL100% Ethanol-20°C
20 mg/mLEthanol-20°C

Data sourced from multiple references.[7][8]

Table 2: this compound Working Concentrations for Bacterial Selection
Bacterial SpeciesCulture MediumWorking Concentration (µg/mL)Reference(s)
Escherichia coliLB Agar/Broth10-20[2]
Escherichia coliLB Agar/Broth30[9]
Escherichia coliLB Agar/Broth35[8]
Streptomyces sp.-25[7]
Pseudomonas putidaLB or M9 medium25[10]
Table 3: this compound Concentrations for Plasmid Amplification
Plasmid TypePurposeWorking Concentration (µg/mL)Reference(s)
Low-copy-number (pMB1 or ColE1 origin)Increase plasmid yield170[3][11][12][13]
Relaxed origin plasmidsIncrease plasmid yield (sub-inhibitory)3[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of this compound stock solutions and the selection of this compound-resistant bacteria following transformation.

Protocol for Preparation of this compound Stock Solution (35 mg/mL)

Materials:

  • This compound powder

  • 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Laminar flow hood (optional, for enhanced sterility)

Procedure:

  • In a sterile tube, weigh out 0.35 g of this compound powder.

  • Add 10 mL of 100% ethanol to the tube.

  • Vortex the mixture until the this compound is completely dissolved.

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol for Selection of this compound-Resistant Bacteria

This protocol describes the selection of resistant E. coli following heat-shock transformation.

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA containing a this compound resistance gene

  • Luria-Bertani (LB) agar plates containing the appropriate concentration of this compound (e.g., 25 µg/mL)

  • SOC or LB broth (without antibiotics)

  • Water bath or heat block set to 42°C

  • Ice

  • Incubator set to 37°C

  • Sterile microcentrifuge tubes

  • Sterile spreader

Procedure:

Transformation:

  • Thaw a tube of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubate the cell-DNA mixture on ice for 20-30 minutes.[14]

  • Heat-shock the cells by placing the tube in a 42°C water bath for 30-90 seconds.[14][15] The optimal time can vary depending on the competent cells.

  • Immediately transfer the tube back to ice for 2 minutes.[16]

Recovery and Plating: 6. Add 250-500 µL of pre-warmed SOC or LB broth (without antibiotics) to the tube. 7. Incubate the tube at 37°C for 1 hour with gentle shaking (e.g., 180-250 rpm). This allows the bacteria to express the antibiotic resistance gene.[15] 8. Pipette an appropriate volume (e.g., 100 µL) of the cell suspension onto a pre-warmed LB agar plate containing this compound. 9. Spread the cells evenly over the surface of the agar using a sterile spreader. 10. Incubate the plate overnight (12-16 hours) at 37°C in an inverted position.[15]

Verification: 11. The following day, observe the plate for the presence of colonies. Only bacteria that have successfully taken up the plasmid and express the this compound resistance gene will be able to grow. 12. To verify the presence of the plasmid, individual colonies can be picked and grown in a larger liquid culture containing this compound for subsequent plasmid DNA extraction and analysis.

Visualizations

The following diagrams illustrate the experimental workflow for selecting this compound-resistant bacteria and the mechanism of this compound resistance.

experimental_workflow cluster_transformation Transformation cluster_recovery Recovery & Plating cluster_verification Verification start Thaw Competent Cells add_dna Add Plasmid DNA start->add_dna ice_incubation1 Incubate on Ice (20-30 min) add_dna->ice_incubation1 heat_shock Heat Shock (42°C, 30-90s) ice_incubation1->heat_shock ice_incubation2 Incubate on Ice (2 min) heat_shock->ice_incubation2 add_media Add SOC/LB Broth ice_incubation2->add_media incubation37 Incubate at 37°C (1 hr) add_media->incubation37 plate Plate on this compound Agar incubation37->plate overnight_incubation Incubate Overnight (37°C) plate->overnight_incubation observe Observe Colonies overnight_incubation->observe verify Verify Plasmid observe->verify

Caption: Experimental workflow for bacterial transformation and selection.

chloramphenicol_resistance cluster_bacterium Bacterial Cell cluster_reaction CAT-mediated Inactivation This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome Binds to cat_enzyme This compound Acetyltransferase (CAT) protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits inactive_this compound Inactive This compound cat_enzyme->inactive_this compound Acetylates acetyl_coa Acetyl-CoA inactive_this compound->ribosome Cannot bind

Caption: Mechanism of this compound resistance via CAT enzyme.

References

HPLC or mass spectrometry methods for quantifying Chloramphenicol in samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of chloramphenicol in food samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Method 1: HPLC-UV for this compound in Milk

This section details a simple, rapid, and inexpensive Dispersive Liquid-Liquid Microextraction (DLLME) coupled with an HPLC-UV method for the extraction and quantification of this compound residues in milk samples.

Experimental Protocol

1. Sample Preparation (DLLME)

  • Deproteinization: Take a 5.0 mL milk sample and add 10 mL of acetonitrile. Shake the mixture vigorously for 5 minutes and then centrifuge at 9000 rpm for 5 minutes to precipitate the proteins.

  • Extraction:

    • Take 1.0 mL of the deproteinized milk supernatant (which acts as the disperser solvent) and add 0.4 mL of chloroform (as the extraction solvent).

    • Rapidly inject this mixture into 1.0 mL of deionized water in a conical test tube.

    • A cloudy solution will form. Centrifuge this mixture for 5 minutes at 4500 rpm. The fine droplets of the extraction phase will settle at the bottom.

  • Reconstitution:

    • Collect the settled organic phase using a 1.0 mL Hamilton syringe.

    • Dry the collected organic phase under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Waters C18, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and acetonitrile (20:80, v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Detection Wavelength: 278 nm for this compound.[2]

  • Injection Volume: 100 µL of the reconstituted sample.[2]

  • Column Temperature: 40°C.[2]

Data Presentation
ParameterValueReference
Linearity Range0.02 - 0.85 µg/L[2]
Correlation Coefficient (R²)> 0.999[2]
Limit of Detection (LOD)12.5 µg/kg[2]
Precision (RSD, n=3)< 15%[2]
Recovery69.1 - 79.4%[2]

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation (DLLME) cluster_hplc_analysis HPLC-UV Analysis milk 5 mL Milk Sample deproteinize Add 10 mL Acetonitrile, shake, centrifuge (9000 rpm) milk->deproteinize supernatant 1 mL Deproteinized Supernatant deproteinize->supernatant extract Add 0.4 mL Chloroform, inject into 1 mL DI Water supernatant->extract centrifuge_extract Centrifuge (4500 rpm) extract->centrifuge_extract collect_phase Collect Organic Phase centrifuge_extract->collect_phase dry_down Dry under Nitrogen collect_phase->dry_down reconstitute Reconstitute in 500 µL Mobile Phase dry_down->reconstitute inject Inject 100 µL reconstitute->inject hplc HPLC System (C18 Column) inject->hplc detect UV Detector (278 nm) hplc->detect quantify Quantification detect->quantify

Workflow for this compound analysis by HPLC-UV.

Method 2: LC-MS/MS for this compound in Honey

This section describes a highly sensitive and selective method for the quantification of this compound in honey samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for detecting trace levels of this compound, meeting stringent regulatory requirements.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Initial Dilution: Weigh 1 gram of honey into a centrifuge tube. Add 5 mL of water and vortex for 2 minutes to dissolve the honey.[3]

  • Extraction: Add 10 mL of acetonitrile and 1 gram of sodium chloride to the tube. Mix well.[3]

  • Phase Separation: Centrifuge the mixture for 5 minutes at 4000 rpm.[3]

  • Solvent Evaporation: Transfer the upper acetonitrile layer to a clean tube and evaporate it to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in 1 mL of a diluent (e.g., 90:10 water:acetonitrile) for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., Synergy Fusion RP 18e, 50 x 2.6 mm, 2.5 µm).[3]

  • Mobile Phase: A gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A typical gradient runs from 85% aqueous to 85% organic over 5 minutes.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation. For example, a common transition is m/z 320.8 -> 151.8 for quantification.[3]

Data Presentation
ParameterValueReference
Linearity Range0.1 - 5.0 ng/mL[3]
Correlation Coefficient (r)> 0.99[3]
Limit of Detection (LOD)0.023 µg/kg[4]
Limit of Quantification (LOQ)0.047 µg/kg[4]
Recovery≥ 84%[3]

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation (LLE) cluster_lcms_analysis LC-MS/MS Analysis honey 1 g Honey Sample dissolve Add 5 mL Water, vortex honey->dissolve extract_lcms Add 10 mL Acetonitrile & 1 g NaCl, mix dissolve->extract_lcms centrifuge_lcms Centrifuge (4000 rpm) extract_lcms->centrifuge_lcms collect_supernatant Collect Acetonitrile Layer centrifuge_lcms->collect_supernatant evaporate Evaporate under Nitrogen collect_supernatant->evaporate reconstitute_lcms Reconstitute in 1 mL Diluent evaporate->reconstitute_lcms inject_lcms Inject 20 µL reconstitute_lcms->inject_lcms lc_system LC System (Reversed-Phase Column) inject_lcms->lc_system ms_detect Tandem Mass Spec (ESI-, MRM) lc_system->ms_detect quantify_lcms Quantification & Confirmation ms_detect->quantify_lcms

Workflow for this compound analysis by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Bacterial Growth in Chloramphenicol Selection Plates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with bacterial growth on chloramphenicol selection plates. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you resolve common problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: I have no or very few colonies on my this compound plates after transformation. What are the possible causes?

Several factors could lead to a failed or inefficient transformation, resulting in no or few colonies. Here's a breakdown of potential issues to investigate:

  • Transformation Efficiency: The competency of your E. coli cells is a critical factor. Low-efficiency competent cells will yield few or no colonies. It's also crucial to handle competent cells with care; for instance, they should be thawed on ice and not vortexed. Repeated freeze-thaw cycles can drastically reduce transformation efficiency.[1][2][3]

  • DNA Quality and Quantity: The DNA used for transformation must be pure. Contaminants like phenol, ethanol, proteins, and detergents can inhibit transformation.[4] The amount of DNA is also important; using too little may result in no colonies, while too much can also be inhibitory.

  • Heat Shock Step: For chemically competent cells, the duration and temperature of the heat shock are crucial. Incorrect parameters can lead to cell death or inefficient DNA uptake.[2][5]

  • Antibiotic Concentration: Ensure you are using the correct concentration of this compound in your plates. An excessively high concentration can inhibit the growth of even resistant cells.[1][2]

  • Recovery Period: After heat shock, a recovery period in antibiotic-free medium allows the bacteria to express the resistance gene before being plated on selective media. An insufficient recovery time can prevent cells from surviving on the antibiotic plates.[2][4]

  • Plasmid Issues: The plasmid itself could be the source of the problem. A failed ligation reaction will not produce viable plasmids to be transformed. Additionally, if the cloned gene is toxic to the bacteria, it can lead to poor growth or no colonies.[3]

Q2: My negative control (no plasmid) is growing on the this compound plates. What does this mean?

Growth of the negative control indicates a problem with your selection plates or the antibiotic itself. Here are the likely reasons:

  • Inactive this compound: this compound can degrade over time, especially if stored improperly or exposed to heat and light.[3] If the antibiotic is no longer active, non-resistant bacteria will be able to grow.

  • Incorrect Plate Preparation: The antibiotic must be added to the agar when it has cooled to around 50°C. Adding it to agar that is too hot will degrade the this compound.[3][6]

  • Contamination: The plates could be contaminated with a resistant bacterial strain.

  • Incorrect Antibiotic Concentration: Using a concentration of this compound that is too low may not be sufficient to inhibit the growth of untransformed cells.[1]

Q3: What is the mechanism of this compound action and resistance?

This compound is a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than killing the bacteria directly.[7][8] It functions by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase activity, which is essential for protein synthesis.[7][8][9][10]

Resistance to this compound is primarily conferred by the enzyme This compound Acetyltransferase (CAT) , which is encoded by the cat gene often carried on plasmids.[7][11][12] CAT inactivates this compound by transferring an acetyl group from acetyl-CoA to the this compound molecule. This modification prevents this compound from binding to the ribosome, allowing protein synthesis to proceed normally.[7][11][12]

Diagram: Mechanism of this compound Action and Resistance

Chloramphenicol_Mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to CAT_Gene cat gene (on plasmid) CAT_Enzyme CAT Enzyme CAT_Gene->CAT_Enzyme expresses Inactive_this compound Inactive this compound CAT_Enzyme->Inactive_this compound inactivates This compound This compound This compound->Ribosome binds to & inhibits This compound->CAT_Enzyme Acetyl_CoA Acetyl_CoA Acetyl_CoA->CAT_Enzyme Troubleshooting_Workflow Start Start: Poor/No Growth Check_Controls Check Controls: Negative & Positive Start->Check_Controls Negative_Grows Negative Control Grows Check_Controls->Negative_Grows Yes Positive_Fails Positive Control Fails Check_Controls->Positive_Fails No Both_Fail Both Controls Fail Check_Controls->Both_Fail Both Fail Controls_OK Controls are OK Check_Controls->Controls_OK OK Plate_Issue Problem with Plates/Antibiotic Negative_Grows->Plate_Issue Comp_Cells_Issue Problem with Competent Cells or Transformation Protocol Positive_Fails->Comp_Cells_Issue Both_Fail->Plate_Issue Both_Fail->Comp_Cells_Issue Ligation_Issue Problem with Ligation/ Experimental DNA Controls_OK->Ligation_Issue Remake_Plates Remake Plates with Fresh Antibiotic Plate_Issue->Remake_Plates Check_Protocol Check Transformation Protocol (Heat shock, recovery, etc.) Comp_Cells_Issue->Check_Protocol Use_New_Cells Use New/High-Efficiency Competent Cells Comp_Cells_Issue->Use_New_Cells Troubleshoot_Ligation Troubleshoot Ligation Reaction Ligation_Issue->Troubleshoot_Ligation Check_DNA_Quality Check DNA Quality & Quantity Ligation_Issue->Check_DNA_Quality End Problem Solved Remake_Plates->End Check_Protocol->End Use_New_Cells->End Troubleshoot_Ligation->End Check_DNA_Quality->End

References

optimizing Chloramphenicol concentration for different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing chloramphenicol concentrations for various bacterial strains. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[1] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting protein chain elongation.[1][2]

Q2: How do bacteria develop resistance to this compound?

A2: Bacteria can acquire resistance to this compound through several mechanisms:[1][3]

  • Enzymatic inactivation: The most common mechanism is the production of an enzyme called this compound acetyltransferase (CAT).[3] CAT transfers an acetyl group from acetyl-CoA to the this compound molecule, rendering it unable to bind to the ribosome.[3]

  • Reduced membrane permeability: Mutations can decrease the permeability of the bacterial cell membrane to this compound, limiting the drug's entry into the cell.[1]

  • Ribosomal mutation: Although rare, mutations in the 50S ribosomal subunit can alter the binding site for this compound, reducing its efficacy.[1]

  • Efflux pumps: Some bacteria possess membrane proteins that actively pump this compound out of the cell, preventing it from reaching its ribosomal target.[3][4]

Q3: What are the recommended starting concentrations of this compound for different bacterial strains?

A3: The optimal concentration can vary significantly depending on the bacterial strain, the specific plasmid, and the culture medium. It is always recommended to determine the optimal concentration experimentally for your specific conditions. However, the following table provides generally accepted starting ranges.

Bacterial StrainRecommended Concentration Range (µg/mL)Notes
Escherichia coli
DH5α, TOP10 (for plasmid selection)10 - 34For routine selection of plasmids conferring this compound resistance.
BL21 (for protein expression)25 - 50May require slightly higher concentrations.
For plasmid amplification10 - 170Higher concentrations (125-170 µg/mL) are used to inhibit protein synthesis while allowing runaway plasmid replication for high-copy-number plasmids without a this compound resistance marker.[5][6][7] Lower concentrations (10-20 µg/mL) can also increase plasmid yield.[6]
Staphylococcus aureus 5 - 20Susceptibility can be highly variable. Some resistant strains may require much higher concentrations.[8][9]
Pseudomonas aeruginosa 25 - 100+Often intrinsically resistant due to efflux pumps.[10] Requires empirical determination; start with a titration. One study used 25 µg/ml for selection.[11]
Bacillus subtilis 5A concentration of 5 µg/mL is commonly used for the selection of transformants.[12]

Q4: How should I prepare and store a this compound stock solution?

A4: this compound is not readily soluble in water. It is typically dissolved in 95% or 100% ethanol to create a stock solution.[5]

  • Preparation: To prepare a 25 mg/mL stock solution, dissolve 250 mg of this compound in 10 mL of 95% ethanol.[13]

  • Sterilization: Do not autoclave this compound solutions as the heat can degrade the antibiotic. The ethanol used for dissolving it acts as a sterilizing agent.

  • Storage: Store the stock solution in small aliquots at -20°C for up to one year.[13] Protect the solution from light.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No colonies after transformation Incorrect antibiotic concentration (too high).Verify the recommended concentration for your strain and plasmid. Perform a kill curve to determine the optimal concentration.
Inactive antibiotic.Prepare a fresh stock solution of this compound. Ensure plates are freshly made.
Incorrect antibiotic used for selection.Confirm that your plasmid carries the this compound resistance gene (cat).
Problems with competent cells or transformation protocol.Use a control plasmid to check the transformation efficiency of your competent cells.
A lawn of bacteria or too many colonies Antibiotic concentration is too low.Increase the this compound concentration in your plates.
Degraded antibiotic.Use freshly prepared plates. Aqueous solutions of this compound can lose activity over time.[14]
Satellite colonies Prolonged incubation time (>16-20 hours).Check plates after 12-16 hours of incubation. Pick well-isolated colonies.[15]
Antibiotic degradation around primary colonies.The enzyme this compound acetyltransferase (CAT) secreted by resistant colonies can inactivate the antibiotic in the surrounding medium, allowing non-resistant cells to grow. Plate a lower density of cells to ensure colonies are well-separated.
Old or improperly prepared plates.Use freshly prepared plates with the correct antibiotic concentration.
Slow growth of resistant colonies High this compound concentration.While effective for selection, concentrations above 20-25 µg/mL can slow the growth of even resistant E. coli strains.[16] Consider lowering the concentration if growth is significantly inhibited.
Effect of growth medium.Rich media like LB may allow bacteria to better tolerate the antibiotic compared to minimal media.[17] This could influence the required selective concentration.
Plasmid loss (curing) This is generally not an issue when selecting for a this compound resistance plasmid. High concentrations of this compound are used to amplify plasmids that do not confer resistance by halting host protein synthesis.This is not a typical problem for this compound selection. If plasmid instability is suspected, verify the plasmid integrity and the bacterial strain.

Experimental Protocols

Determining Optimal this compound Concentration (Kill Curve)

A kill curve is an essential experiment to determine the minimum concentration of an antibiotic required to kill non-resistant host cells. This ensures effective selection of successfully transformed cells.

Materials:

  • Bacterial strain of interest (non-resistant)

  • Liquid culture medium (e.g., LB, TSB)

  • Agar plates of the same medium

  • This compound stock solution

  • Sterile culture tubes or a multi-well plate

  • Incubator with shaking capabilities

  • Spectrophotometer (optional)

  • Sterile plating supplies (loops, spreader, dilution tubes)

Methodology:

  • Prepare a liquid culture: Inoculate a single colony of the non-resistant bacterial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.

  • Set up dilutions: The next day, dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh medium.

  • Prepare antibiotic concentrations: In a series of culture tubes or wells of a microplate, prepare a range of this compound concentrations. For a strain with unknown sensitivity, a broad range is recommended (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µg/mL).

  • Inoculate: Add the diluted bacterial culture to each tube or well.

  • Incubate: Incubate the cultures at the optimal growth temperature with shaking for 16-24 hours.

  • Assess growth:

    • Visual inspection: Observe the turbidity in each tube/well. The lowest concentration at which no growth is visible is the minimum inhibitory concentration (MIC).

    • OD₆₀₀ measurement: Measure the optical density at 600 nm for a more quantitative assessment.

    • Plating: To determine the minimum bactericidal concentration (MBC), plate 100 µL from each tube/well that shows no visible growth onto antibiotic-free agar plates. The lowest antibiotic concentration that results in no colony formation on the plate is the MBC.

  • Select working concentration: For selecting transformed cells, use a concentration slightly above the determined MIC to ensure efficient killing of non-transformed cells.

Visualizations

Experimental Workflow: Kill Curve

Kill_Curve_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Day 3: Analysis start Inoculate overnight culture of non-resistant bacteria dilute Dilute overnight culture to OD600 ~0.05 start->dilute setup_tubes Prepare tubes with a range of this compound concentrations inoculate Inoculate tubes with diluted culture dilute->inoculate setup_tubes->inoculate incubate Incubate with shaking (16-24h) inoculate->incubate observe Observe turbidity (visual check) or measure OD600 incubate->observe plate Plate from clear tubes onto antibiotic-free agar observe->plate determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic incubate_plates Incubate plates overnight plate->incubate_plates determine_mbc Determine MBC (Lowest concentration with no colonies) incubate_plates->determine_mbc end_node Select optimal working concentration (>MIC) determine_mic->end_node determine_mbc->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Resistance

Chloramphenicol_Mechanism cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound ribosome Bacterial Ribosome (50S Subunit) This compound->ribosome Binds to inactive_cm Inactive Acetylated This compound This compound->inactive_cm efflux_pump Efflux Pump This compound->efflux_pump Enters cell protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks cell_growth Bacterial Growth Arrest protein_synthesis->cell_growth Leads to cat_gene cat gene cat_enzyme This compound Acetyltransferase (CAT) cat_gene->cat_enzyme Expresses cat_enzyme->inactive_cm Acetylates This compound acetyl_coa Acetyl-CoA acetyl_coa->inactive_cm inactive_cm->ribosome Cannot bind efflux_pump->this compound Expels from cell

References

Technical Support Center: Chloramphenicol Stability in Liquid Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the degradation of chloramphenicol in liquid culture over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Action
No or poor bacterial growth in selective media. Degradation of this compound: The concentration of active this compound may have fallen below the required selective pressure.1. Verify Stock Solution: Ensure your this compound stock solution is fresh (ideally not older than 30 days when stored at 2-8°C) and was prepared correctly.[1][2][3] 2. Freshly Prepare Media: Prepare liquid media with this compound immediately before use. 3. Control for Degradation: Include a positive control (a known resistant strain) and a negative control (a known sensitive strain) to verify the selective pressure of your media.
Unexpected growth of non-resistant bacteria. Insufficient active this compound: This could be due to degradation during incubation or improper storage of media.1. Minimize Incubation Time: Use the shortest effective incubation time for your experiment. 2. Optimize Storage: If storing media, keep it protected from light at 2-8°C for no longer than a few days.[1][2] 3. Check for Resistant Mutants: Streak a sample of the unexpected growth onto a fresh, correctly prepared selective plate to confirm if it is a resistant contaminant or if the issue is with the media.
Variability in experimental results over time. Inconsistent this compound concentration: Degradation can lead to varying levels of the antibiotic in your cultures, affecting reproducibility.1. Standardize Media Preparation: Use a consistent protocol for preparing and storing your this compound-containing media. 2. Quantify this compound: For sensitive applications, consider quantifying the this compound concentration at the beginning and end of your experiment using methods like HPLC.[4][5][6][7]
Yellowing of culture media. Photochemical decomposition: Exposure to light can cause this compound to break down, resulting in a yellow color change and a decrease in pH.[1][2][3]1. Protect from Light: Store stock solutions and media in amber bottles or wrap containers with aluminum foil.[2][3] 2. Incubate in the Dark: If possible, incubate your cultures in the dark.
Appearance of satellite colonies on agar plates. Local depletion of this compound: The growth of resistant colonies can lead to the breakdown of this compound in their immediate vicinity, allowing non-resistant "satellite" colonies to grow.1. Increase Antibiotic Concentration: A modest increase in the this compound concentration in your plates may help. 2. Reduce Incubation Time: Avoid prolonged incubation times after colonies have formed.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound to degrade in liquid culture?

This compound degradation in liquid culture is primarily influenced by:

  • pH: Hydrolysis of this compound is catalyzed by both acids and bases. While it is relatively stable between pH 2 and 7, degradation rates increase significantly below pH 5 and above pH 8.[2][8]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[8] Heating aqueous solutions can lead to significant loss of the antibiotic.[2] For example, heating at 115°C for 30 minutes can result in a 10% loss.[2]

  • Light: Aqueous solutions of this compound are susceptible to photochemical decomposition, which can cause yellowing and precipitation.[1][2][3]

  • Microbial Activity: Bacteria can enzymatically inactivate this compound. The most common mechanism is acetylation by the enzyme this compound acetyltransferase (CAT), which is encoded by resistance genes.[1][9] Other enzymatic modifications like oxidation, nitroreduction, and amide bond hydrolysis can also occur.[10][11][12]

2. How should I prepare and store this compound stock solutions to maximize stability?

To ensure the stability of your this compound stock solution:

  • Solvent: Dissolve this compound powder in ethanol (e.g., at 50 mg/mL) as it is more stable in ethanol than in aqueous solutions.[1][3]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter. Do not autoclave this compound solutions, as heat accelerates degradation.[1][13]

  • Storage: Store the stock solution in a sterile, light-protected container (e.g., an amber vial or a tube wrapped in foil) at -20°C for long-term storage or at 2-8°C for short-term use.[1][13] Stock solutions stored at 2-8°C should ideally be used within 30 days.[1][2]

3. At what rate does this compound degrade under typical incubation conditions (e.g., 37°C)?

While specific degradation rates can vary based on the media composition and microbial strain, aqueous solutions of this compound can remain stable at 37°C for up to 5 days.[1] However, in the presence of bacteria, especially those expressing inactivating enzymes, the degradation can be much more rapid. For instance, some bacterial consortia can degrade 120 mg/L of this compound within 5 days.[14]

4. Can I autoclave media containing this compound?

No, you should not autoclave media containing this compound. The high temperatures of autoclaving will cause significant degradation of the antibiotic.[13] this compound should be added to the media after it has been autoclaved and cooled to a temperature that allows for handling (typically below 50°C).

5. How can I test for this compound degradation in my experiments?

Several methods can be used to determine the concentration of active this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying this compound and its degradation products.[4][5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for detecting and quantifying this compound, even at very low concentrations.[5][6][7]

  • Spectrophotometry: A simpler but less specific method that can be used to estimate this compound concentration by measuring absorbance at a specific wavelength (around 278 nm).[15]

  • Bioassay: The antibacterial activity of the media can be tested against a known sensitive bacterial strain. A reduction in the zone of inhibition can indicate degradation of the antibiotic.[16]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solution

Temperature pH Conditions Degradation Time Reference
20-22°C2-7Unbuffered aqueous solution~50%290 days[2]
20-22°C7.4Borax buffered solution~14%290 days[2]
100°CNot specifiedAqueous solution14.2 ± 1.6%1 hour[17]
115°CNot specifiedAqueous solution~10%30 minutes[2]
37°CNot specifiedAqueous solutionStable5 days[1]
55°CNot specifiedOphthalmic solutionStatistically significant degradationAfter 2 months[18][19]

Table 2: Degradation of this compound under Stress Conditions

Stress Condition Degradation (%) Reference
1N HCl23.7%[20]
5N HCl69.3%[20]
Alkaline conditions100%[20]
Wet heat36.9%[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Add 100% ethanol to the powder to achieve the desired stock concentration (e.g., 25-34 mg/mL).[13] Vortex until the powder is completely dissolved.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube).

  • Storage: Store the stock solution at -20°C for long-term storage or at 2-8°C for use within 30 days.[1][2]

Protocol 2: Quantification of this compound using HPLC

This is a general outline. Specific parameters such as the column, mobile phase, and flow rate should be optimized based on the available instrumentation and literature methods.[4][5][6][7]

  • Sample Preparation:

    • Collect a sample of the liquid culture at the desired time point.

    • Centrifuge the sample to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

    • If necessary, dilute the supernatant with the mobile phase to a concentration within the range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of this compound in the same base medium as your experiment.

  • HPLC Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • A common mobile phase is a mixture of methanol and water.[16]

    • Detect this compound using a UV detector, typically at a wavelength of 278 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_antibiotic Add this compound to Cooled Medium prep_stock->add_antibiotic prep_media Prepare Liquid Culture Medium prep_media->add_antibiotic inoculate Inoculate with Bacteria add_antibiotic->inoculate incubate Incubate Culture inoculate->incubate sampling Collect Samples Over Time incubate->sampling quantify Quantify this compound (e.g., HPLC) sampling->quantify assess_growth Assess Bacterial Growth (OD600) sampling->assess_growth

Caption: Experimental workflow for monitoring this compound stability in liquid culture.

degradation_pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation (Bacterial) This compound This compound hydrolysis Hydrolysis (pH, Temp) This compound->hydrolysis photolysis Photolysis (Light) This compound->photolysis acetylation Acetylation (CAT enzyme) This compound->acetylation oxidation Oxidation This compound->oxidation nitroreduction Nitroreduction This compound->nitroreduction amide_hydrolysis Amide Bond Hydrolysis This compound->amide_hydrolysis degraded_products Inactive Degradation Products hydrolysis->degraded_products photolysis->degraded_products acetylation->degraded_products oxidation->degraded_products nitroreduction->degraded_products amide_hydrolysis->degraded_products

Caption: Major pathways of this compound degradation in liquid culture.

troubleshooting_logic start Unexpected Bacterial Growth? check_stock Is Stock Solution Fresh (<30 days)? start->check_stock check_media_prep Media Prepared Freshly? check_stock->check_media_prep Yes sol_new_stock Action: Prepare Fresh Stock Solution check_stock->sol_new_stock No check_light Protected from Light? check_media_prep->check_light Yes sol_fresh_media Action: Prepare Fresh Media Before Use check_media_prep->sol_fresh_media No check_temp Correct Storage Temperature? check_light->check_temp Yes sol_protect_light Action: Store in Dark/Amber Bottles check_light->sol_protect_light No sol_correct_temp Action: Store at 2-8°C check_temp->sol_correct_temp No end Problem Likely Resolved check_temp->end Yes sol_new_stock->end sol_fresh_media->end sol_protect_light->end sol_correct_temp->end

Caption: Troubleshooting logic for unexpected bacterial growth in selective media.

References

Technical Support Center: Overcoming Spontaneous Chloramphenicol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spontaneous chloramphenicol resistance in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture, which should be sensitive to this compound, is growing on my selective plates. What are the possible reasons?

A1: Spontaneous resistance to this compound can arise from several mechanisms. The most common are:

  • Enzymatic Inactivation: The bacteria may have acquired a gene encoding this compound Acetyltransferase (CAT), an enzyme that inactivates this compound by acetylation.[1][2] This is a frequent cause of high-level resistance.

  • Efflux Pump Overexpression: Bacteria can overexpress membrane pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[3] This often confers resistance to multiple, structurally unrelated antibiotics.[3]

  • Target Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit can prevent this compound from binding to its target, thereby inhibiting its bacteriostatic action.[4][5][6][7]

  • Reduced Membrane Permeability: Mutations that alter the bacterial cell envelope can reduce the uptake of this compound.[8]

  • Plasmid Acquisition: The resistance gene, particularly the cat gene, may be located on a plasmid that has been acquired by your bacterial strain.[9][10]

Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?

A2: The MIC can be determined using the broth microdilution method. This involves exposing the bacteria to a serial dilution of this compound in a 96-well plate and identifying the lowest concentration that inhibits visible growth. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: My this compound stock solution might be the problem. How can I check its stability and working concentration?

A3: this compound stock solutions are typically prepared in ethanol and can be stored at -20°C for up to a year.[11] Aqueous solutions are less stable, with degradation being catalyzed by acids and bases.[12] To validate your stock, you can perform a quality control MIC assay using a known sensitive strain, such as E. coli ATCC 25922. A significant deviation from the expected MIC could indicate a problem with your stock solution.

Q4: What is the expected frequency of spontaneous resistance to this compound?

A4: The spontaneous mutation frequency for this compound resistance can vary depending on the bacterial species, the concentration of this compound used for selection, and other experimental conditions.[13][14][15] In E. coli, the spontaneous mutation frequency can be less than 5.9 x 10⁻⁹ at 16 mg/L of this compound, but exposure to the antibiotic can dramatically increase this frequency.[1][13]

Troubleshooting Guide

If you are encountering unexpected this compound resistance, follow this step-by-step troubleshooting guide.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Investigation of Resistance Mechanism cluster_3 Solutions start Unexpected growth on This compound plates check_stock Verify this compound Stock Solution start->check_stock check_plates Confirm Plate Concentration start->check_plates check_strain Verify Bacterial Strain Identity start->check_strain mic_test Determine MIC check_stock->mic_test check_plates->mic_test check_strain->mic_test cat_assay Perform CAT Assay mic_test->cat_assay High-level resistance efflux_assay Assess Efflux Pump Activity mic_test->efflux_assay Multi-drug resistance rrna_seq Sequence 23S rRNA Gene mic_test->rrna_seq Low to moderate resistance plasmid_curing Attempt Plasmid Curing cat_assay->plasmid_curing increase_conc Increase this compound Concentration cat_assay->increase_conc use_inhibitor Use Efflux Pump Inhibitor efflux_assay->use_inhibitor cure_plasmid Cure Plasmid plasmid_curing->cure_plasmid new_strain Use a Different Bacterial Strain rrna_seq->new_strain G cluster_0 Mechanisms of this compound Resistance This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome Binds to 23S rRNA cat This compound Acetyltransferase (CAT) This compound->cat Substrate efflux_pump Efflux Pump This compound->efflux_pump Exported protein_synthesis Protein Synthesis (Inhibited) ribosome->protein_synthesis rrna_mutation 23S rRNA Mutation ribosome->rrna_mutation Altered binding site acetyl_this compound Acetylated This compound (Inactive) cat->acetyl_this compound Inactivates G cluster_0 Experimental Workflow for Resistance Characterization start Resistant Isolate mic MIC Determination start->mic cat CAT Assay mic->cat High MIC efflux Efflux Pump Assay mic->efflux Moderate MIC, Multi-drug resistance sequencing 23S rRNA Sequencing mic->sequencing Low/Moderate MIC plasmid Plasmid Curing cat->plasmid conclusion1 Enzymatic Inactivation (CAT-mediated) cat->conclusion1 conclusion2 Efflux Pump Overexpression efflux->conclusion2 conclusion3 Target Site Mutation sequencing->conclusion3 conclusion4 Plasmid-mediated Resistance plasmid->conclusion4

References

troubleshooting unexpected results in Chloramphenicol acetyltransferase (CAT) assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chloramphenicol Acetyltransferase (CAT) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their CAT assay experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAT assay?

The this compound Acetyltransferase (CAT) assay is a widely used reporter gene assay to study the activity of promoters and other regulatory DNA elements. The bacterial cat gene, which encodes the CAT enzyme, is cloned downstream of a promoter of interest. This construct is then introduced into eukaryotic cells. The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to this compound. The level of CAT enzyme activity is directly proportional to the strength of the promoter being studied.[1][2][3][4]

Q2: What are the different types of CAT assays?

There are several methods to measure CAT activity:

  • Radioactive Thin-Layer Chromatography (TLC)-based Assay: This is the classic method where radiolabeled this compound (e.g., [¹⁴C]this compound) is used as a substrate. The acetylated and unacetylated forms are separated by TLC, and the radioactivity of the spots is quantified.[1][3]

  • ELISA-based Assay: This non-radioactive method uses antibodies to capture and detect the CAT enzyme. The amount of bound enzyme is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

  • Fluorescent Assay: This non-radioactive method utilizes a fluorogenic substrate that becomes fluorescent upon acetylation by the CAT enzyme. The increase in fluorescence is proportional to the CAT activity.

Q3: What are appropriate positive and negative controls for a CAT assay?

  • Positive Control: A plasmid containing the cat gene driven by a strong, constitutive promoter (e.g., SV40 or CMV promoter) should be transfected into a separate batch of cells. This confirms that the transfection and assay reagents are working correctly. Purified CAT enzyme can also be used as a positive control for the enzymatic reaction itself.

  • Negative Control: Cells transfected with a promoterless cat vector or a mock transfection (no DNA) should be used. This helps to determine the background signal of the assay.

  • Internal Control: To normalize for transfection efficiency, it is recommended to co-transfect a second reporter plasmid expressing a different enzyme (e.g., luciferase or β-galactosidase) driven by a constitutive promoter.

Q4: How can I improve the reproducibility of my CAT assay results?

To enhance reproducibility, it is crucial to:

  • Maintain consistency in cell culture conditions, including cell density and passage number.

  • Use high-quality plasmid DNA for transfections.

  • Optimize the transfection protocol for your specific cell line.

  • Ensure accurate and consistent pipetting of all reagents.

  • Include appropriate positive, negative, and internal controls in every experiment.

  • Perform experiments in triplicate to assess variability.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common unexpected results in CAT assays.

High Background Signal

A high background signal can mask the true signal from your experimental samples, leading to false positives or inaccurate quantification.

Potential Cause Recommended Solution
Contamination of Reagents Use fresh, high-quality reagents. Filter-sterilize solutions where appropriate.
Endogenous Acetylating Enzymes in Cell Lysate Heat-inactivate the cell lysate at 65°C for 10 minutes before performing the assay. The bacterial CAT enzyme is heat-stable, while many endogenous enzymes are not.
Insufficient Washing (ELISA-based assays) Increase the number and duration of wash steps to remove all unbound reagents.
High Concentration of Detection Reagents Titrate the concentration of antibodies or fluorescent substrates to find the optimal concentration with the best signal-to-noise ratio.
Cross-reactivity of Antibodies (ELISA-based assays) Ensure the primary and secondary antibodies are specific for the CAT enzyme and do not cross-react with other cellular proteins.
Low or No Signal

A weak or absent signal can be frustrating and may be due to a variety of factors throughout the experimental workflow.

Potential Cause Recommended Solution
Low Transfection Efficiency Optimize transfection parameters such as DNA concentration, cell density, and transfection reagent. Use a positive control reporter (e.g., GFP) to visually assess transfection efficiency.
Weak Promoter Activity If studying a weak promoter, increase the amount of transfected plasmid DNA or the incubation time of the CAT assay.
Suboptimal Reagent Concentrations Ensure that this compound and acetyl-CoA are used at their optimal concentrations. Titrate these reagents if necessary.
Degraded Reagents Use fresh acetyl-CoA, as it is unstable. Store all reagents at their recommended temperatures.
Inactive CAT Enzyme Ensure proper cell lysis to release the enzyme. Avoid repeated freeze-thaw cycles of the cell lysate. Include a purified CAT enzyme control to check the assay components.
Incorrect Assay Conditions Verify the pH and temperature of the reaction buffer are optimal for CAT enzyme activity (typically pH 7.8 at 37°C).
Unexpected Spots or Bands on TLC (Radioactive Assay)

The pattern of spots on the TLC plate is critical for accurate interpretation of radioactive CAT assays.

Potential Cause Recommended Solution
Contamination of [¹⁴C]this compound Run a control lane with only the [¹⁴C]this compound to check for impurities. If necessary, purify the radiolabeled substrate.
Presence of Deacetylase Activity in Lysate Heat-inactivate the cell lysate (65°C for 10 minutes) to destroy endogenous deacetylases that can remove acetyl groups from the product.
Overloading of Sample on TLC Plate Apply a smaller volume of the reaction mixture to the TLC plate to prevent streaking and overlapping of spots.
Inappropriate Solvent System Ensure the correct ratio of chloroform to methanol is used for the mobile phase to achieve proper separation of acetylated and unacetylated this compound.
Uneven Solvent Front Migration Ensure the TLC plate is placed vertically in the chromatography tank and that the tank is properly sealed to maintain a saturated atmosphere.

Experimental Protocols

Radioactive TLC-based CAT Assay Protocol
  • Cell Lysis:

    • Wash transfected cells with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 100 µL of 0.25 M Tris-HCl (pH 7.8).

    • Lyse the cells by three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cell lysate.

  • Heat Inactivation (Optional but Recommended):

    • Incubate the cell lysate at 65°C for 10 minutes to inactivate endogenous deacetylases.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C and collect the supernatant.

  • CAT Reaction:

    • Prepare a reaction mixture containing:

      • 50 µL of cell lysate

      • 20 µL of 4 mM acetyl-CoA

      • 10 µL of [¹⁴C]this compound (e.g., 0.1 µCi)

      • 70 µL of 0.25 M Tris-HCl (pH 7.8)

    • Incubate at 37°C for 1-2 hours.

  • Extraction:

    • Add 1 mL of ethyl acetate to the reaction mixture.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge for 1 minute to separate the phases.

    • Transfer the upper (ethyl acetate) phase to a new tube.

    • Evaporate the ethyl acetate to dryness in a vacuum centrifuge.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried pellet in 20-30 µL of ethyl acetate.

    • Spot the sample onto a silica gel TLC plate.

    • Develop the TLC plate in a chromatography tank containing a 95:5 (v/v) mixture of chloroform and methanol.

    • Allow the plate to air dry.

  • Detection and Quantification:

    • Expose the TLC plate to X-ray film or a phosphorimager screen.

    • Quantify the spots corresponding to unacetylated and acetylated this compound using densitometry or by scintillation counting of the excised spots.

    • Calculate the percentage of this compound that has been acetylated.

Visualizations

General CAT Assay Workflow

CAT_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Transfection Cell Transfection with CAT Reporter Construct Lysis Cell Lysis Transfection->Lysis Heat_Inactivation Heat Inactivation (Optional) Lysis->Heat_Inactivation Incubation Incubation with Substrates (this compound & Acetyl-CoA) Heat_Inactivation->Incubation TLC TLC Separation (Radioactive) Incubation->TLC ELISA ELISA (Non-Radioactive) Incubation->ELISA Fluorescence Fluorescence Reading (Non-Radioactive) Incubation->Fluorescence Quantification Quantification of Acetylated Product TLC->Quantification ELISA->Quantification Fluorescence->Quantification Normalization Normalization to Internal Control Quantification->Normalization Interpretation Interpretation of Promoter Activity Normalization->Interpretation

Caption: General workflow for performing a this compound Acetyltransferase (CAT) assay.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting Start Low or No Signal Detected Check_Controls Are positive controls working? Start->Check_Controls Problem_Assay Issue with Assay Protocol or Reagents Check_Controls->Problem_Assay No Problem_Upstream Issue with Transfection or Cell Health Check_Controls->Problem_Upstream Yes Check_Transfection Check Transfection Efficiency (e.g., with GFP) Check_Reagents Verify Reagent Integrity (especially Acetyl-CoA) Check_Assay_Conditions Optimize Assay Conditions (pH, Temperature, Time) Check_Lysis Ensure Complete Cell Lysis Problem_Assay->Check_Reagents Problem_Assay->Check_Assay_Conditions Problem_Upstream->Check_Transfection Problem_Upstream->Check_Lysis

Caption: Decision tree for troubleshooting low or no signal in a CAT assay.

Example Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_nuc Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus NFkB_RE NF-κB Response Element NFkB_nuc->NFkB_RE CAT_Gene CAT Gene NFkB_RE->CAT_Gene CAT_Protein CAT Protein (Expression & Activity) CAT_Gene->CAT_Protein

Caption: Simplified NF-κB signaling pathway leading to CAT reporter gene expression.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for different CAT assay formats. Values can vary depending on the specific reagents, cell type, and experimental conditions.

Table 1: Typical Reagent Concentrations
ReagentRadioactive TLC AssayELISA-based AssayFluorescent Assay
This compound 0.1 - 1.0 mMN/A50 - 200 µM
Acetyl-CoA 0.2 - 0.5 mMN/A0.1 - 0.4 mM
Cell Lysate Protein 20 - 100 µg10 - 50 µg10 - 50 µg
Primary Antibody N/A1 - 10 µg/mLN/A
Secondary Antibody N/A0.1 - 1 µg/mLN/A
Table 2: Assay Performance Characteristics
ParameterRadioactive TLC AssayELISA-based AssayFluorescent Assay
Dynamic Range ~2-3 orders of magnitude~3-4 orders of magnitude~3-4 orders of magnitude
Signal-to-Noise Ratio Moderate to HighHighHigh
Sensitivity Picogram rangePicogram to femtogram rangeFemtogram range
Assay Time 4 - 6 hours3 - 5 hours1 - 2 hours
Throughput LowHighHigh

References

Technical Support Center: Transformation & Chloramphenicol Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with transformed cells failing to grow on chloramphenicol selection plates.

Troubleshooting Guide: No Growth on this compound Plates

When transformed cells fail to grow on this compound plates, a systematic approach to troubleshooting is essential. The following guide addresses common causes and provides actionable solutions.

Logical Flow for Troubleshooting

The diagram below outlines a step-by-step logical approach to diagnosing the root cause of a failed transformation experiment when using this compound selection.

G start No Colonies on This compound Plates control_check Check Control Plates start->control_check viability_control Viability Control: (Cells on non-selective plate) control_check->viability_control positive_control Positive Control: (pUC19 on Amp plate) viability_control->positive_control Growth cells_dead Cells are not viable. Prepare or obtain new competent cells. viability_control->cells_dead No Growth protocol_issue Transformation protocol issue or problem with competent cells. positive_control->protocol_issue No Growth dna_issue Problem with Plasmid DNA (Concentration, Purity, Ligation) positive_control->dna_issue Growth end_solution Review protocols and repeat transformation. cells_dead->end_solution protocol_issue->end_solution dna_quant Quantify and check DNA purity (260/280). dna_issue->dna_quant Check DNA ligation_check Review ligation reaction (vector:insert ratio, enzyme activity). dna_issue->ligation_check Check Ligation toxic_gene Consider if insert is toxic. dna_issue->toxic_gene Consider Toxicity plate_issue Problem with this compound Plates dna_quant->plate_issue ligation_check->plate_issue toxic_gene->plate_issue antibiotic_conc Verify this compound concentration. plate_issue->antibiotic_conc Check Plates plate_age Check age of plates and antibiotic stock. plate_issue->plate_age wrong_antibiotic Confirm plasmid has This compound resistance gene. plate_issue->wrong_antibiotic antibiotic_conc->end_solution plate_age->end_solution wrong_antibiotic->end_solution

Caption: A troubleshooting flowchart for no colony growth.

Troubleshooting Table
IssuePotential CauseRecommended Solution
No Colonies on Any Plate (including controls) Poor quality competent cellsTest transformation efficiency with a control plasmid (e.g., pUC19). Prepare fresh competent cells or use a reliable commercial source.[1][2][3]
Errors in transformation protocolReview the heat shock or electroporation protocol carefully. Ensure correct temperatures and timings are used.[1]
Incorrect handling of competent cellsThaw competent cells on ice and avoid repeated freeze-thaw cycles.[4]
Growth on Control Plate, No Growth on Experimental Plate Incorrect antibiotic selectionVerify that the plasmid carries the this compound resistance gene (cat).[2]
Degraded or incorrect concentration of this compoundUse freshly prepared plates with the correct concentration of this compound. Ensure the antibiotic is added to the agar when it has cooled to ~50°C.[1]
Problems with the plasmid DNAUse 1-10 ng of high-purity plasmid DNA for transformation. Verify the integrity of the DNA by gel electrophoresis. For ligations, ensure the reaction was successful.[1]
Toxic gene productIf the cloned gene is toxic to the host cells, try using a different E. coli strain, a lower copy number plasmid, or an inducible promoter.
Few Colonies Low transformation efficiencyUse highly competent cells, especially for challenging transformations. Consider electroporation for higher efficiency.[4]
Low amount of DNAIncrease the amount of plasmid DNA used in the transformation.[1]
Insufficient recovery timeAllow for an adequate recovery period in antibiotic-free medium after transformation to allow for expression of the resistance gene.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound resistance?

A1: this compound resistance is primarily conferred by the enzyme this compound Acetyltransferase (CAT).[5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the this compound molecule.[5][6] This modification prevents this compound from binding to the bacterial ribosome, thus rendering the antibiotic inactive.[5]

This compound Acetyltransferase (CAT) Mechanism

CAT_Mechanism cluster_cat CAT Enzyme CAT This compound Acetyltransferase Inactive_this compound Acetylated (Inactive) This compound CAT->Inactive_this compound Acetylation This compound This compound This compound->CAT Ribosome Bacterial Ribosome This compound->Ribosome Binds & Inhibits AcetylCoA Acetyl-CoA AcetylCoA->CAT Inactive_this compound->Ribosome Cannot Bind Protein_Synthesis Protein Synthesis (Blocked) Ribosome->Protein_Synthesis

Caption: Mechanism of this compound inactivation by CAT.

Q2: What is the recommended concentration of this compound for selection?

A2: The optimal concentration of this compound can vary depending on the E. coli strain and the copy number of the plasmid. For most applications, a working concentration of 25-34 µg/mL is used.[7]

Plasmid Copy NumberE. coli StrainRecommended this compound Concentration (µg/mL)
High-copyDH5α, TOP1025-30[8]
Low-copyDH5α, TOP1012.5-25
Single-copy (BACs)DH10B12.5
For plasmid amplificationAny170[9]

Q3: Can this compound degrade?

A3: Yes, this compound is sensitive to heat and light. It is crucial to add this compound to molten agar only after it has cooled to approximately 50°C.[1] Plates should be stored in the dark at 4°C and used within a few weeks for best results.

Q4: What are the key differences between heat shock and electroporation for transformation?

A4: Both are methods to make bacterial cells permeable to DNA. Heat shock uses a combination of calcium chloride and a rapid temperature change, while electroporation uses an electrical pulse to create temporary pores in the cell membrane.[10][11] Electroporation is generally more efficient but requires specialized equipment.[12]

Experimental Protocols

Bacterial Transformation Workflow

The following diagram illustrates the general workflow for bacterial transformation and selection.

Transformation_Workflow start Start prep_cells Prepare Competent Cells start->prep_cells add_dna Add Plasmid DNA prep_cells->add_dna transform Transformation (Heat Shock or Electroporation) add_dna->transform recovery Recovery in Antibiotic-Free Medium transform->recovery plate Plate on Selective (this compound) Plates recovery->plate incubate Incubate at 37°C plate->incubate colonies Colony Growth incubate->colonies

Caption: General workflow for bacterial transformation.

Detailed Methodologies

1. Heat Shock Transformation Protocol [13][14][15][16][17]

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA (1-10 ng) to the cells.

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-1000 µL of SOC or LB medium (without antibiotic).

  • Incubate at 37°C with shaking for 45-60 minutes.

  • Spread 100-200 µL of the cell suspension onto a pre-warmed LB agar plate containing this compound.

  • Incubate the plate overnight at 37°C.

2. Electroporation Protocol [12][18][19][20]

  • Thaw a 50 µL aliquot of electrocompetent E. coli cells on ice.

  • Add 1 µL of plasmid DNA (1-10 ng) to the cells and mix gently.

  • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (0.1 or 0.2 cm gap).

  • Wipe the outside of the cuvette and place it in the electroporator.

  • Apply a single electrical pulse (e.g., 1.8 kV for a 0.1 cm cuvette).

  • Immediately add 950 µL of SOC or LB medium to the cuvette and gently resuspend the cells.

  • Transfer the cell suspension to a microfuge tube and incubate at 37°C with shaking for 1 hour.

  • Spread 100-200 µL of the cell suspension onto a pre-warmed LB agar plate containing this compound.

  • Incubate the plate overnight at 37°C.

3. Preparation of this compound Plates [7][21][22][23]

  • Prepare LB agar according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to approximately 50-55°C in a water bath.

  • Prepare a stock solution of this compound (e.g., 25 mg/mL in 100% ethanol).

  • Add the this compound stock solution to the cooled agar to the desired final concentration (e.g., 1 mL of a 25 mg/mL stock to 1 L of agar for a final concentration of 25 µg/mL).

  • Swirl the flask gently to mix the antibiotic evenly.

  • Pour approximately 20-25 mL of the agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates inverted at 4°C, protected from light.

4. Plasmid DNA Miniprep Protocol (Alkaline Lysis) [24][25][26][27][28]

  • Pellet 1-5 mL of an overnight bacterial culture by centrifugation.

  • Resuspend the cell pellet in 200 µL of resuspension buffer (containing RNase A).

  • Add 200 µL of lysis buffer and gently invert the tube several times to mix. Do not vortex.

  • Add 350 µL of neutralization buffer and gently invert to mix. A white precipitate should form.

  • Centrifuge at maximum speed for 5-10 minutes to pellet cell debris and chromosomal DNA.

  • Carefully transfer the supernatant to a spin column.

  • Centrifuge for 1 minute and discard the flow-through.

  • Wash the column with 750 µL of wash buffer.

  • Centrifuge for 1 minute and discard the flow-through.

  • Centrifuge again for 1 minute to remove any residual wash buffer.

  • Place the column in a clean microfuge tube and add 30-50 µL of elution buffer or sterile water to the center of the membrane.

  • Let it stand for 1 minute and then centrifuge for 1 minute to elute the plasmid DNA.

References

Technical Support Center: Troubleshooting Slow Growth of E. coli Expressing Chloramphenicol Resistance Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of slow growth in E. coli cultures expressing plasmids with chloramphenicol resistance. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do my E. coli cultures grow slowly after transformation with a this compound resistance plasmid?

Slow growth is a common observation and can be attributed to several factors:

  • Metabolic Burden: The maintenance and replication of plasmids, along with the expression of the resistance gene (this compound acetyltransferase, CAT), impose a significant metabolic load on the host E. coli cells.[1][2] This diverts cellular resources from normal growth processes.

  • Mode of Action of this compound: this compound is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[3] Even with a resistance mechanism, high concentrations of the antibiotic can still exert stress on the cells, leading to reduced growth rates.[1][4]

  • Inefficient Resistance Mechanism: The efficiency of the this compound acetyltransferase (CAT) enzyme in inactivating the antibiotic can vary. If the expression of the CAT gene is not optimal, or if the concentration of this compound is too high, the cells may struggle to neutralize the antibiotic effectively, resulting in slowed growth.[5]

  • Plasmid Characteristics: Large plasmids or plasmids with high copy numbers can exacerbate the metabolic burden on the host cells, leading to slower growth.[6]

Q2: What is the mechanism of this compound resistance and how does it impact the cell?

The most common mechanism of high-level resistance to this compound is the enzymatic inactivation of the antibiotic by this compound acetyltransferase (CAT).[3][5]

  • Action of CAT: The cat gene, present on the plasmid, codes for the CAT enzyme. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the this compound molecule.[5][7]

  • Inactivation of this compound: This acetylation prevents this compound from binding to the bacterial ribosome.[3][7] As a result, protein synthesis can proceed, allowing the bacteria to survive and grow in the presence of the antibiotic.

  • Impact on Cellular Resources: This process consumes acetyl-CoA, a central molecule in cellular metabolism. A decrease in the intracellular levels of acetyl-CoA can impact various metabolic pathways, potentially contributing to slower growth.[5]

Q3: Can the concentration of this compound affect the growth rate?

Yes, the concentration of this compound is a critical factor. While the plasmid confers resistance, higher concentrations of the antibiotic can still lead to slower growth. It's important to use the minimum inhibitory concentration (MIC) that still provides effective selection.

Even in resistant strains, sub-inhibitory concentrations of this compound can slow down the initiation of DNA replication, resulting in a reduced growth rate.[4]

Q4: My colonies are very small on this compound plates. Is this normal?

Yes, it is common to observe smaller colonies of E. coli harboring a this compound resistance plasmid compared to cells without a plasmid grown on non-selective media. This is a direct consequence of the metabolic burden imposed by the plasmid and the antibiotic stress.[6]

Q5: Could the E. coli strain I'm using be the cause of the slow growth?

Different E. coli strains have varying growth rates and capacities for plasmid maintenance and protein expression.[8][9] Some strains may be more susceptible to the metabolic load of a particular plasmid, leading to slower growth. It is also possible that the specific genetic background of a strain can influence its sensitivity to this compound, even with a resistance gene.[5]

Troubleshooting Guide

Issue 1: Very Slow Growth or No Growth After Transformation
Possible Cause Recommended Solution
Incorrect this compound Concentration Verify the recommended this compound concentration for your specific plasmid and E. coli strain. If unsure, perform a titration experiment to determine the optimal concentration.
Inefficient Aeration Ensure adequate aeration of your liquid cultures by using a flask with a volume at least five times that of the culture volume and maintaining a shaking speed of 200-250 rpm.[8][10]
Poor Quality Competent Cells Use a fresh batch of high-efficiency competent cells for transformation.
Suboptimal Growth Temperature Most E. coli strains grow optimally at 37°C. However, for expressing certain proteins, a lower temperature (e.g., 30°C) may be required, which will naturally slow down growth.[11]
Problem with the Growth Medium Ensure you are using a rich growth medium such as LB or SOC for recovery and initial growth.[12]
Issue 2: Significant Decrease in Growth Rate in Liquid Culture
Possible Cause Recommended Solution
High Plasmid Copy Number or Large Plasmid Size If possible, consider using a lower copy number plasmid or a smaller vector to reduce the metabolic burden.
Toxicity of the Expressed Protein If you are expressing a recombinant protein, it might be toxic to the cells, leading to slower growth. Try reducing the expression level by using a lower concentration of the inducer or a weaker promoter.
Plasmid Instability In the absence of selective pressure, the plasmid can be lost from the bacterial population. Ensure that the correct concentration of this compound is maintained in the culture medium.
Accumulation of Toxic Byproducts In dense cultures, the accumulation of metabolic byproducts can inhibit growth. Consider optimizing your culture conditions, such as pH control or using a richer medium.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for E. coli

Strain TypeMIC Range (µg/mL)Reference
Susceptible E. coli0.015 - 10[3]
Resistant E. coli (swine isolates)32 - 256[13]

Table 2: Effect of IPTG Concentration on Doubling Time of E. coli CM2555 with Inducible cat Gene in the Presence of this compound

IPTG Concentration (mM)Doubling Time (min)
0No growth
0.01~120
0.1~60
1~80

Note: This table is an illustrative representation based on the described trend in the source material, where increased cat expression up to a certain point improved growth, after which further increases inhibited it.[5]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To determine the minimum concentration of this compound required for effective selection of plasmid-containing E. coli.

Materials:

  • E. coli strain transformed with the this compound resistance plasmid.

  • E. coli strain without the plasmid (control).

  • LB agar plates.

  • This compound stock solution.

Methodology:

  • Prepare a series of LB agar plates containing different concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, 34, 50 µg/mL).

  • Prepare serial dilutions of overnight cultures of both the transformed and non-transformed E. coli.

  • Plate 100 µL of each dilution onto each of the prepared plates.

  • Incubate the plates at 37°C for 16-24 hours.

  • The optimal concentration is the lowest concentration that completely inhibits the growth of the non-transformed cells while allowing the growth of the transformed cells.

Protocol 2: this compound Acetyltransferase (CAT) Assay

Objective: To qualitatively or quantitatively measure the activity of the CAT enzyme from a cell lysate.

Materials:

  • E. coli cell lysate containing the CAT enzyme.

  • Radioactively labeled this compound (e.g., ¹⁴C-chloramphenicol).

  • Acetyl-CoA.

  • Thin-layer chromatography (TLC) plate.

  • TLC developing solvent (e.g., chloroform:methanol mixture).

  • Phosphorimager or X-ray film for detection.

Methodology:

  • Prepare a reaction mixture containing the cell lysate, radioactively labeled this compound, and acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent that will extract the this compound and its acetylated forms.

  • Spot the extracted sample onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system. The acetylated forms of this compound will migrate further up the plate than the non-acetylated form.

  • Visualize the separated spots using a phosphorimager or by exposing the TLC plate to X-ray film. The intensity of the spots corresponding to the acetylated forms is proportional to the CAT activity.[14]

Visualizations

Chloramphenicol_Resistance_Pathway cluster_cell E. coli Cell Plasmid Plasmid cat_gene cat gene Plasmid->cat_gene contains CAT_enzyme CAT Enzyme cat_gene->CAT_enzyme expresses Acetylated_this compound Acetylated This compound (Inactive) CAT_enzyme->Acetylated_this compound converts to Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Acetyl_CoA Acetyl-CoA Acetyl_CoA->CAT_enzyme co-substrate Chloramphenicol_in This compound Chloramphenicol_in->CAT_enzyme substrate Chloramphenicol_in->Ribosome inhibits

Caption: Mechanism of this compound resistance mediated by the CAT enzyme.

Troubleshooting_Workflow Start Slow Growth Observed Check_Culture_Conditions Check Culture Conditions (Temp, Aeration, Media) Start->Check_Culture_Conditions Optimize_Culture_Conditions Optimize Culture Conditions Check_Culture_Conditions->Optimize_Culture_Conditions Suboptimal Growth_Improved Growth Improved Optimize_Culture_Conditions->Growth_Improved Check_Antibiotic_Concentration Check this compound Concentration Titrate_Antibiotic Titrate this compound Check_Antibiotic_Concentration->Titrate_Antibiotic Incorrect Consider_Plasmid_Host Consider Plasmid/Host (Copy #, Size, Strain) Check_Antibiotic_Concentration->Consider_Plasmid_Host Correct Titrate_Antibiotic->Growth_Improved Use_Alternative Use Lower Copy # Plasmid or Different Strain Consider_Plasmid_Host->Use_Alternative Potential Issue Consider_Plasmid_Host->Growth_Improved No Obvious Issue Use_Alternative->Growth_Improved Check_Culture_conditions Check_Culture_conditions Check_Culture_conditions->Check_Antibiotic_Concentration Optimal

References

Validation & Comparative

comparing the efficacy of Chloramphenicol vs. ampicillin for plasmid selection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the selection of successfully transformed bacterial cells is a critical step for plasmid propagation and protein expression. This is typically achieved by utilizing plasmids carrying antibiotic resistance genes, allowing only the bacteria harboring the plasmid to survive in a selective medium. Among the most common antibiotics used for this purpose are Chloramphenicol and Ampicillin. This guide provides an in-depth comparison of their efficacy for plasmid selection, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.

Performance Comparison at a Glance

The choice between this compound and Ampicillin for plasmid selection can significantly impact experimental outcomes, including transformation efficiency, plasmid yield, and the purity of the selected colonies. Below is a summary of their key characteristics and performance metrics.

FeatureThis compoundAmpicillin
Mechanism of Action Inhibits protein synthesis by binding to the 50S ribosomal subunit.[1]Inhibits cell wall synthesis.[2]
Resistance Mechanism Enzymatic inactivation by this compound acetyltransferase (CAT).Enzymatic inactivation by β-lactamase.[2]
Mode of Action Bacteriostatic (stops bacterial growth).Bactericidal (kills dividing bacteria).[2]
Stability in Media Generally stable.Prone to degradation by secreted β-lactamase and sensitive to temperature and pH.[1][2]
Satellite Colonies Minimal to no satellite colony formation.Prone to the formation of satellite colonies.[1][2][3]
Typical Working Concentration 25-34 µg/mL.50-100 µg/mL.
Solvent for Stock Solution Ethanol.Water.
Relative Cost Generally higher than Ampicillin.Cost-effective.[1]

Efficacy in Plasmid Selection: A Closer Look

While both antibiotics are effective for selecting transformed bacteria, their distinct properties lead to different performance outcomes.

This compound is a bacteriostatic agent that inhibits protein synthesis.[1] The resistance gene, cat, encodes for this compound acetyltransferase (CAT), which inactivates the antibiotic. A key advantage of this compound is its stability in culture media, which leads to a stringent selection process with a low likelihood of satellite colony formation. Satellite colonies are small, plasmid-free colonies that can grow in the vicinity of a true transformant because the secreted resistance enzyme from the transformed colony degrades the antibiotic in the surrounding medium. This phenomenon is a significant issue with Ampicillin. The absence of satellite colonies when using this compound simplifies colony picking and ensures that the selected colonies are indeed transformants.

Ampicillin , a member of the β-lactam family of antibiotics, is a bactericidal agent that works by inhibiting cell wall synthesis in actively dividing bacteria.[2] The corresponding resistance gene, bla (or ampR), produces the enzyme β-lactamase, which is secreted by the bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring.[3] This secretion of β-lactamase is the primary cause of satellite colony formation, as it creates zones of lower antibiotic concentration on the agar plate where plasmid-free cells can grow.[3] Furthermore, Ampicillin is less stable in liquid media and on plates compared to this compound, which can lead to a decrease in selective pressure over time, potentially resulting in a mixed population of plasmid-containing and plasmid-free cells in liquid cultures.[1][2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in plasmid selection.

Preparation of Antibiotic Stock Solutions

This compound Stock Solution (25 mg/mL):

  • Weigh 250 mg of this compound powder.

  • Dissolve in 10 mL of 100% ethanol.

  • Sterilize by passing through a 0.22 µm filter.

  • Store in aliquots at -20°C.

Ampicillin Stock Solution (100 mg/mL):

  • Weigh 1 g of Ampicillin (sodium salt) powder.

  • Dissolve in 10 mL of sterile deionized water.

  • Sterilize by passing through a 0.22 µm filter.

  • Store in aliquots at -20°C.

Preparation of Selective Agar Plates
  • Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions.

  • Autoclave the LB agar to sterilize.

  • Allow the agar to cool to approximately 50-55°C in a water bath.

  • Add the appropriate antibiotic stock solution to the molten agar to achieve the desired final concentration (e.g., 25 µg/mL for this compound or 100 µg/mL for Ampicillin).

  • Gently swirl the flask to mix the antibiotic evenly.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C, protected from light. Ampicillin plates should be used within a few weeks due to the antibiotic's instability.[1]

Plasmid Transformation and Selection
  • Thaw competent E. coli cells on ice.

  • Add 1-5 µL of the plasmid DNA to the competent cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 250-500 µL of SOC or LB broth (without antibiotic) to the cells.

  • Incubate at 37°C with shaking for 1 hour to allow for the expression of the antibiotic resistance gene.

  • Plate 100-200 µL of the cell suspension onto pre-warmed selective LB agar plates containing either this compound or Ampicillin.

  • Incubate the plates overnight at 37°C.

  • The following day, observe and count the number of colonies. Note the presence or absence of satellite colonies.

Mechanism of Action and Resistance

The distinct mechanisms of action of this compound and Ampicillin, along with their corresponding resistance mechanisms, are visualized in the diagrams below.

MechanismOfAction cluster_this compound This compound cluster_ampicillin Ampicillin This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits

Caption: Mechanisms of action for this compound and Ampicillin.

ResistanceMechanisms cluster_chloramphenicol_resistance This compound Resistance cluster_ampicillin_resistance Ampicillin Resistance Chloramphenicol_in This compound CAT This compound Acetyltransferase (CAT) Chloramphenicol_in->CAT Substrate for Inactive_Cm Inactive This compound CAT->Inactive_Cm Acetylates Ampicillin_in Ampicillin BetaLactamase β-Lactamase Ampicillin_in->BetaLactamase Substrate for Inactive_Amp Inactive Ampicillin BetaLactamase->Inactive_Amp Hydrolyzes

Caption: Enzymatic inactivation as a resistance mechanism.

Experimental Workflow

The general workflow for plasmid selection using either antibiotic is outlined below.

PlasmidSelectionWorkflow Start Start: Competent Cells + Plasmid DNA Transformation Transformation (Heat Shock) Start->Transformation Recovery Recovery Phase (Expression of Resistance Gene) Transformation->Recovery Plating Plating on Selective Media (LB Agar + Antibiotic) Recovery->Plating Incubation Overnight Incubation (37°C) Plating->Incubation ColonySelection Colony Selection Incubation->ColonySelection

Caption: A typical experimental workflow for plasmid selection.

Conclusion

Both this compound and Ampicillin are valuable tools for plasmid selection in molecular biology. The choice between them should be guided by the specific requirements of the experiment.

Use this compound when:

  • Stringent selection is required.

  • Avoiding satellite colonies is critical.

  • Working with low copy number plasmids where clean colony picking is essential.

Use Ampicillin when:

  • Cost is a primary consideration.

  • A bactericidal agent is preferred.

  • The potential for satellite colonies is not a significant concern for the downstream application.

For many routine cloning applications, the cost-effectiveness of Ampicillin makes it a popular choice. However, for experiments where precision and the purity of the selected clones are paramount, the superior stability and cleaner selection profile of this compound justify its use. Researchers should weigh these factors carefully to optimize their experimental success.

References

Navigating the Landscape of Antibiotic Cross-Resistance with Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates a deep understanding of the complex interplay between different antibiotic classes. Chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis, has a long history of clinical use. However, the emergence of resistance has limited its application. A critical aspect of understanding this compound resistance is the phenomenon of cross-resistance, where resistance to this compound confers resistance to other, often structurally and mechanistically unrelated, antibiotics. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other major antibiotic classes, supported by experimental data and detailed methodologies.

Quantitative Analysis of Cross-Resistance

The development of resistance to this compound can trigger decreased susceptibility to a range of other antibiotics. This is often quantified by measuring the change in the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize key quantitative data on cross-resistance observed in various bacterial species.

Table 1: Cross-Resistance between this compound and Fluoroquinolones in Escherichia coli

Resistant MutantSelection AgentFluoroquinoloneFold Increase in MICReference
Mar mutantTetracycline or this compoundNorfloxacin6- to 18-fold[1]
Mar mutantTetracycline or this compoundOfloxacin6- to 18-fold[1]

Table 2: Cross-Resistance between this compound and Florfenicol in Escherichia coli

Resistant IsolateThis compound MIC (µg/mL)Florfenicol MIC (µg/mL)Reference
Swine E. coli32 - 2568 - 256[2]

Table 3: Cross-Resistance between this compound and Other Antibiotics in Various Bacteria

Bacterial SpeciesSelection AgentAntibiotic with Cross-ResistanceObservationReference
E. coli, K. pneumoniaeTetracycline, this compoundTigecyclineDecreased susceptibility[3]
E. coliThis compoundTetracyclineCross-resistance observed[3]
K. pneumoniaeThis compoundCefotaxime, Moxalactam, CefoperazoneAntagonism observed[4]

Key Mechanisms Driving Cross-Resistance

Cross-resistance involving this compound is primarily mediated by two key mechanisms: the overexpression of multidrug efflux pumps and the activation of global stress responses.

The AcrAB-TolC Multidrug Efflux Pump

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria. Its regulation is complex and involves several regulatory proteins. Overexpression of this pump, often triggered by exposure to one antibiotic, can lead to the extrusion of a wide range of other drugs, resulting in cross-resistance.

AcrAB_TolC_Regulation cluster_membrane Bacterial Membranes Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane AcrB AcrB AcrA AcrA TolC TolC MarA MarA MarA->AcrB + SoxS SoxS SoxS->AcrB + Rob Rob Rob->AcrB + AcrR AcrR AcrR->AcrB - Antibiotics Antibiotics (e.g., this compound) Antibiotics->AcrB Efflux

Caption: Regulation of the AcrAB-TolC efflux pump.

The Mar Regulon Stress Response Pathway

The multiple antibiotic resistance (mar) regulon is a global stress response system in bacteria. Activation of the mar operon, for instance by salicylate or certain antibiotics, leads to the expression of the transcriptional activator MarA. MarA, in turn, upregulates the expression of various genes, including those encoding efflux pumps like AcrAB-TolC, and downregulates the expression of outer membrane porins, thereby reducing antibiotic influx and contributing to broad-spectrum resistance.

Mar_Regulon_Pathway Inducers Inducers (e.g., Salicylate, some antibiotics) MarR MarR (Repressor) Inducers->MarR Inactivation marO mar Operon Promoter (marO) MarR->marO Repression (-) MarA MarA (Activator) marO->MarA Expression MarA->marO Activation (+) EffluxPumps Efflux Pump Upregulation (e.g., AcrAB-TolC) MarA->EffluxPumps Activation (+) PorinDownregulation Porin Downregulation (e.g., OmpF) MarA->PorinDownregulation Activation (+) Resistance Multidrug Resistance EffluxPumps->Resistance PorinDownregulation->Resistance

Caption: The Mar regulon signaling pathway.

Experimental Protocols

Accurate assessment of cross-resistance relies on standardized and reproducible experimental methods. The following are detailed protocols for two common antimicrobial susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial two-fold dilutions of antibiotics in a 96-well microtiter plate. B1 Inoculate each well with the bacterial suspension. A1->B1 A2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A2->B1 B2 Include positive (bacteria, no antibiotic) and negative (broth only) controls. B1->B2 B3 Incubate plates at the appropriate temperature and duration (e.g., 37°C for 16-20 hours). B2->B3 C1 Visually inspect plates for bacterial growth (turbidity). B3->C1 C2 The MIC is the lowest antibiotic concentration with no visible growth. C1->C2

Caption: Workflow for broth microdilution MIC testing.

Detailed Steps:

  • Antibiotic Preparation: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth, as indicated by the absence of turbidity.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around antibiotic-impregnated disks.

Experimental Workflow:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Disk Application & Incubation cluster_analysis Analysis A1 Prepare a standardized bacterial inoculum (0.5 McFarland). A2 Streak the inoculum evenly onto a Mueller-Hinton agar plate to create a bacterial lawn. A1->A2 B1 Aseptically apply antibiotic-impregnated disks to the agar surface. A2->B1 B2 Ensure disks are firmly in contact with the agar. B1->B2 B3 Incubate the plate at 37°C for 16-18 hours. B2->B3 C1 Measure the diameter of the zones of inhibition around each disk in millimeters. B3->C1 C2 Interpret results as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized charts (e.g., CLSI guidelines). C1->C2

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Aseptically place antibiotic disks onto the inoculated agar surface using sterile forceps or a disk dispenser. Ensure that the disks are spaced far enough apart to prevent overlapping of the inhibition zones. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.

  • Zone Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

The study of cross-resistance between this compound and other antibiotics is crucial for informing effective treatment strategies and guiding the development of new antimicrobial agents. The data presented in this guide highlight the significant potential for this compound resistance to compromise the efficacy of other important antibiotic classes, particularly fluoroquinolones and tetracyclines. Understanding the underlying molecular mechanisms, such as the upregulation of efflux pumps and the activation of stress response regulons, provides a foundation for developing strategies to circumvent these resistance pathways. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate these complex interactions and contribute to the global effort to combat antimicrobial resistance.

References

A Head-to-Head Comparison of Chloramphenicol and Thiamphenicol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of antibiotic is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two closely related antibiotics, Chloramphenicol and its analogue Thiamphenicol, to inform their application in research settings.

Both this compound and Thiamphenicol are broad-spectrum bacteriostatic agents that inhibit protein synthesis in bacteria. Their similar mechanisms of action make them valuable tools in molecular biology for applications such as plasmid selection and gene expression studies. However, key differences in their chemical structure lead to significant variations in their biological activity, safety profiles, and resistance mechanisms, which are crucial considerations for experimental design.

At a Glance: Key Differences

FeatureThis compoundThiamphenicol
Mechanism of Action Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity.Binds to the 50S ribosomal subunit, inhibiting peptidyl transferase activity.
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria.Broad-spectrum, with similar activity to this compound against many species.
Primary Resistance Mechanism Enzymatic inactivation by this compound Acetyltransferase (CAT).Not a substrate for CAT, but can be inactivated by other enzymes like oxidases.
Eukaryotic Cell Toxicity Can inhibit mitochondrial protein synthesis and has been linked to aplastic anemia in humans.Not associated with aplastic anemia. Generally considered to have a better safety profile.
Use in Molecular Biology Widely used for bacterial selection and in this compound Acetyltransferase (CAT) reporter gene assays.Less commonly used, but a potential alternative where this compound resistance is a concern.

Mechanism of Action: A Shared Target

Both this compound and Thiamphenicol exert their bacteriostatic effect by targeting the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase enzyme, a critical component of protein synthesis that facilitates the formation of peptide bonds between amino acids[1]. The inhibition of this step effectively halts the elongation of the polypeptide chain, thereby stopping protein synthesis and preventing bacterial growth[1]. While their primary target is the bacterial ribosome, it is important to note that this compound can also inhibit mitochondrial protein synthesis in eukaryotic cells, which contributes to its toxicity[2]. Thiamphenicol's binding to the 50S subunit is also highly selective for prokaryotic ribosomes, contributing to its lower toxicity in eukaryotic systems[1].

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptidyl Transferase Peptidyl Transferase 50S->Peptidyl Transferase Contains 30S 30S Antibiotic This compound or Thiamphenicol Antibiotic->50S Binds to Antibiotic->Peptidyl Transferase Inhibits Protein Synthesis Protein Synthesis Peptidyl Transferase->Protein Synthesis Catalyzes Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Essential for

Figure 1. Mechanism of action for this compound and Thiamphenicol.

Antibacterial Spectrum: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Thiamphenicol against a range of common bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial StrainThis compound MIC (µg/mL)Thiamphenicol MIC (µg/mL)
Escherichia coli8 - 3232
Haemophilus influenzae0.1 - 1.560.1 - 1.56
Bacteroides fragilis≤ 12.5≤ 12.5
Staphylococcus aureus3232
Streptococcus pneumoniae22
EnterobacteriaceaeVariesGenerally 2-16 times higher than this compound

Data sourced from: [2][3]

As the data indicates, both antibiotics show comparable activity against Haemophilus influenzae, Bacteroides fragilis, Staphylococcus aureus, and Streptococcus pneumoniae[2][3]. However, for Enterobacteriaceae, Thiamphenicol is generally less potent, requiring a 2- to 16-fold higher concentration to inhibit growth compared to this compound[3].

Resistance Mechanisms: A Key Distinction

The primary mechanism of resistance to this compound is the enzymatic inactivation of the drug by this compound Acetyltransferase (CAT)[2]. The cat gene, which encodes this enzyme, is often carried on plasmids and confers high-level resistance. CAT acetylates the hydroxyl groups on the this compound molecule, preventing it from binding to the ribosome.

A significant advantage of Thiamphenicol in research is that it is not a substrate for CAT[1]. This means it can be effective against bacterial strains that have developed resistance to this compound via this common mechanism. However, other resistance mechanisms, such as those mediated by oxidases, can inactivate both this compound and Thiamphenicol[4].

cluster_this compound This compound Resistance cluster_thiamphenicol Thiamphenicol Resistance This compound This compound CAT This compound Acetyltransferase This compound->CAT Substrate for Inactive this compound Inactive this compound CAT->Inactive this compound Inactivates to Thiamphenicol Thiamphenicol CAT2 This compound Acetyltransferase Thiamphenicol->CAT2 Not a substrate for Active Thiamphenicol Active Thiamphenicol CAT2->Active Thiamphenicol No inactivation

Figure 2. Differential resistance to CAT enzyme.

Eukaryotic Cell Toxicity: A Major Safety Consideration

A significant drawback of using this compound is its potential toxicity to eukaryotic cells. This is primarily due to its ability to inhibit mitochondrial protein synthesis, which can lead to dose-dependent bone marrow suppression[2]. Furthermore, this compound has been associated with a rare but fatal idiosyncratic reaction of aplastic anemia in humans[5]. In vitro studies have shown that this compound can inhibit the growth of mammalian cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) varying depending on the cell line and exposure time. For instance, in V79 cells derived from Chinese hamster lung, growth was inhibited at concentrations above 300 µg/mL after 24 to 48 hours of treatment[6].

In contrast, Thiamphenicol is not associated with aplastic anemia, making it a safer alternative in many contexts[5]. While it can still affect mitochondrial protein synthesis at high concentrations, it is generally considered less toxic to mammalian cells. The structural difference, specifically the replacement of the p-nitro group in this compound with a methylsulfonyl group in Thiamphenicol, is thought to be responsible for this reduced toxicity[7].

Cell LineAntibioticIC50 (µg/mL)Exposure Time
V79 (Chinese Hamster Lung)This compound>30024-48 hours

Data sourced from: [6] (Comparable IC50 data for Thiamphenicol in the same cell line was not readily available in the reviewed literature.)

Stability in Research Media

The stability of antibiotics in culture media is a critical factor for ensuring consistent selective pressure in experiments. This compound is known to be relatively stable in agar plates stored at 4°C, with negligible loss of activity reported for up to a month[8]. In Luria-Bertani (LB) broth at 37°C, this compound is also considered stable for several days[9].

While specific comparative studies on the stability of Thiamphenicol in common laboratory media are less prevalent, its chemical structure suggests a similar or potentially greater stability compared to this compound. One study found that in water, the heat stability of Thiamphenicol was comparable to that of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the antibiotic (this compound or Thiamphenicol) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate with Bacteria: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli) for 16-20 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible bacterial growth.

Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Antibiotic Dilutions->Inoculate with Bacteria Incubate Plate Incubate Plate Inoculate with Bacteria->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

References

The Resurgence of a Classic: Evaluating Chloramphenicol's Efficacy Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In an era defined by the escalating threat of multi-drug resistant (MDR) bacteria, the scientific community is revisiting established antibiotics to unearth their untapped potential. This guide provides a comprehensive comparison of chloramphenicol's effectiveness against contemporary MDR bacterial strains, juxtaposed with current frontline antibiotics. Through a meticulous review of experimental data, this publication aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate this compound's role in the modern therapeutic landscape.

Executive Summary

Once relegated to the archives of antibiotic history due to concerns over toxicity, this compound is demonstrating renewed promise against a spectrum of multi-drug resistant pathogens. This guide synthesizes in-vitro susceptibility data, detailed experimental protocols, and visual representations of key biological pathways to offer an objective evaluation of this compound's performance. Our findings suggest that while not a universal solution, this compound exhibits significant activity against certain MDR strains, warranting its reconsideration as a viable therapeutic option, particularly in combination therapies or as a last-resort agent.

Comparative In-Vitro Efficacy of this compound

The in-vitro activity of this compound against a panel of challenging multi-drug resistant bacteria has been compared with several last-resort antibiotics, including linezolid, tigecycline, and daptomycin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a crucial metric for this comparison.

Bacterial StrainAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Citation(s)
Staphylococcus aureus (MRSA) This compound0.5 - >128416[1]
Linezolid0.5 - 422[2]
Tigecycline0.06 - 10.250.5[2]
Daptomycin0.25 - 20.51[2]
Enterococcus faecium (VRE) This compound4 - 32816[3]
Linezolid0.5 - 412[2]
Daptomycin1 - 824[2]
Escherichia coli (MDR) This compound2 - >256864[1]
Tigecycline0.12 - 40.52
Klebsiella pneumoniae (MDR) This compound4 - >25616128[1]
Tigecycline0.25 - 814
Acinetobacter baumannii (MDR) This compound8 - >25632128[1]
Tigecycline0.5 - 1628
Pseudomonas aeruginosa (MDR) This compound16 - >25664256[1]
Tigecycline2 - >32832

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from multiple studies and can vary based on geographic location and specific resistance mechanisms present in the tested strains.

Experimental Protocols

A standardized and reproducible methodology is paramount for the accurate assessment of antibiotic efficacy. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent. b. Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate to achieve a range of concentrations that will encompass the expected MIC of the test organisms.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well should be uniform (typically 100 or 200 μL). b. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). c. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity. b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[4][5]

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

This compound's Mechanism of Action and Resistance

Chloramphenicol_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to 23S rRNA CAT_Enzyme This compound Acetyltransferase (CAT) This compound->CAT_Enzyme Target for Inactivation Efflux_Pump Efflux Pump This compound->Efflux_Pump Substrate for Expulsion Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Peptidyl Transferase Ribosomal_Mutation Ribosomal Mutation Ribosome_50S->Ribosomal_Mutation Altered Binding Site Cell_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Cell_Growth Prevents Elongation Inactive_this compound Inactive This compound CAT_Enzyme->Inactive_this compound Acetylates Efflux_Pump->this compound Pumps Out

Caption: Mechanism of action of this compound and common bacterial resistance pathways.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-Fold Serial Dilution of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Directions

The presented data indicates that this compound retains significant in-vitro activity against a considerable proportion of MDR Gram-positive and Gram-negative bacteria.[1] Its efficacy against certain MDR strains is comparable to that of newer, more expensive antibiotics. However, resistance is also prevalent, particularly among Pseudomonas aeruginosa and some Enterobacteriaceae, often mediated by enzymatic inactivation or efflux pumps.[6]

The potential for this compound's revival is most promising in the context of combination therapy. Synergistic effects have been observed when this compound is paired with other antibiotics, such as amoxicillin and ciprofloxacin, potentially overcoming resistance mechanisms and reducing the required therapeutic doses.[7][8] This approach could mitigate the risk of dose-dependent toxicity associated with this compound.

Further research is imperative to fully delineate the clinical utility of this compound in the age of antimicrobial resistance. Future studies should focus on:

  • In-vivo efficacy studies: To validate the in-vitro findings in relevant animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To optimize dosing regimens that maximize efficacy while minimizing toxicity.

  • Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination, for treating infections caused by specific MDR pathogens.

Conclusion

The challenge of multi-drug resistance necessitates a creative and resourceful approach to antibiotic stewardship. This comparative guide provides evidence that this compound, an antibiotic of a bygone era, may yet have a significant role to play. While its use must be carefully considered in light of its safety profile, the in-vitro data strongly supports its continued investigation as a valuable tool in our armamentarium against multi-drug resistant bacteria. Researchers and clinicians are encouraged to consider the local susceptibility patterns and the potential for combination therapy when evaluating treatment options for infections caused by MDR pathogens.[1]

References

Safety Operating Guide

Proper Disposal of Chloramphenicol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chloramphenicol is critical for ensuring laboratory safety and environmental protection. As a compound classified as a potential carcinogen and reproductive hazard, all waste containing this compound must be managed as hazardous chemical waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in research and drug development settings.

Core Principles of this compound Waste Management

Before proceeding with disposal, it is crucial to understand the foundational safety principles:

  • Treat as Hazardous Waste: All forms of this compound waste—solid, liquid, and contaminated labware—must be disposed of as hazardous chemical waste.[3][4]

  • Consult Local Regulations: Waste disposal must always comply with institutional, local, and national environmental regulations.[5] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

  • Segregate Waste Streams: Never mix this compound waste with general trash, biohazardous waste (unless also chemically contaminated), or other chemical waste streams.[4][5]

  • No Drain Disposal: this compound is a stable compound and is not destroyed by standard wastewater treatment processes.[6] Do not discharge any this compound solutions or contaminated liquids into the sewer system.[4][5]

  • Inactivation Ineffective: this compound is heat-stable and is not destroyed by autoclaving or boiling. These methods are not acceptable for the disposal of this antibiotic.[7]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for safely collecting and preparing this compound waste for final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure you are wearing the appropriate PPE to prevent exposure:

  • Gloves: Nitrile or chloroprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection: Wear ANSI-approved safety glasses or goggles.[3] A face shield may be necessary when handling larger quantities or if there is a splash risk.[4]

  • Lab Coat: A full-length, buttoned lab coat is required to protect skin and clothing.[3]

  • Respiratory Protection: When handling powdered this compound, work within a certified chemical fume hood to prevent inhalation of dust.[3][8]

Step 2: Collect and Segregate this compound Waste

Proper segregation at the point of generation is the most critical step in the disposal process. Use dedicated, clearly labeled waste containers.

Waste TypeContainer SpecificationCollection Procedure
Solid Waste (e.g., unused powder, contaminated gloves, weigh boats, paper towels)Labeled, sealed container for hazardous chemical waste.[9][10]Carefully place all contaminated solid materials into the designated waste container. Avoid generating dust.[9] Keep the container closed when not in use.
Liquid Waste (e.g., stock solutions, used culture media)Approved, sealed, and labeled container for hazardous chemical waste.[7]Collect all liquid waste containing this compound in a compatible, leak-proof container. Do not mix with other chemical wastes.[4]
Contaminated Sharps (e.g., needles, serological pipettes, pipette tips)Puncture-resistant sharps container specifically designated for chemically contaminated sharps.Place all contaminated sharps directly into the sharps container. Do not overfill.
Contaminated Glassware (e.g., flasks, beakers)Designated container for broken, contaminated glassware.Decontaminate reusable glassware thoroughly (see Step 3). Dispose of broken or disposable glassware in a clearly marked, puncture-proof container.
Empty Stock Containers Original container.Empty containers that held pure this compound should be treated as hazardous waste and not disposed of in general trash.[5]

Note: In some regions, specific waste streams containing certain cytotoxic drugs require purple-lidded or color-coded containers.[11][12] Always confirm requirements with your EHS department.

Step 3: Decontaminate Work Surfaces and Equipment

After handling this compound, all work surfaces and non-disposable equipment must be decontaminated.

  • Methodology:

    • Prepare a solution of soap and water.

    • Wearing appropriate PPE, thoroughly wipe down all contaminated surfaces, including the exterior of waste containers.[3]

    • Rinse the area with water if appropriate.

    • Dispose of all cleaning materials (e.g., paper towels) as solid this compound waste.[3]

Step 4: Store Waste Securely Pending Disposal

Store sealed and labeled this compound waste containers in a designated, secure area away from incompatible materials.[9] The storage location should be clearly marked, and access should be limited to authorized personnel.

Step 5: Arrange for Final Disposal

Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for the pickup and final disposal of the waste. The standard and required method for this compound disposal is high-temperature incineration by an authorized facility equipped with afterburners and scrubbers to handle hazardous chemicals.[4][6]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or generates significant dust.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear a minimum of two pairs of nitrile gloves, a lab coat, and safety goggles. For large powder spills, respiratory protection is necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or paper towels to avoid raising dust.[4][9] Do not use air hoses for cleanup.[9]

    • For liquid spills: Cover with an appropriate absorbent material.

  • Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[4] Clean the spill area thoroughly with soap and water, and dispose of all cleanup materials as hazardous waste.[3]

  • Report: Report the incident to your supervisor and EHS department in accordance with institutional policy.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ChloramphenicolDisposal cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_final Final Disposal start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Form ppe->identify solid Solid Waste (Powder, Gloves, etc.) identify->solid Powder, Labware liquid Liquid Waste (Solutions, Media) identify->liquid Aqueous, Solvent sharps Contaminated Sharps (Needles, Pipettes) identify->sharps Needles, Glass container_solid Collect in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled Chemical Sharps Container sharps->container_sharps decon 3. Decontaminate Work Area container_solid->decon container_liquid->decon container_sharps->decon store 4. Store Sealed Container in Secure Area decon->store ehs 5. Arrange Pickup by EHS or Licensed Contractor store->ehs incinerate Final Disposal by High-Temp Incineration ehs->incinerate

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloramphenicol
Reactant of Route 2
Reactant of Route 2
Chloramphenicol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。